molecular formula C13H9BrN2O3 B5802604 N-(3-bromophenyl)-2-nitrobenzamide CAS No. 99514-86-0

N-(3-bromophenyl)-2-nitrobenzamide

Cat. No.: B5802604
CAS No.: 99514-86-0
M. Wt: 321.13 g/mol
InChI Key: LBNSHSUJHXCWON-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-bromophenyl)-2-nitrobenzamide is 319.97965 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-bromophenyl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-bromophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNSHSUJHXCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966925
Record name N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid
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Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99514-86-0, 5249-58-1
Record name N-(3-Bromophenyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99514-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-nitro-N-(3-bromophenyl)benzamide CAS number and molecular weight

[1]

Chemical Identity & Core Data[1][2][3][4]

This compound belongs to the class of nitrobenzanilides , serving as a critical intermediate in the synthesis of quinazolinones and other nitrogen-containing heterocycles. Due to the specific regiochemistry (ortho-nitro on the benzoyl ring and meta-bromo on the aniline ring), it is often utilized in structure-activity relationship (SAR) studies for antimicrobial and antiviral agents.[1]

Physicochemical Properties[1][2][3][4][5][6]
PropertyValueNotes
Systematic Name 2-nitro-N-(3-bromophenyl)benzamideAlso known as 3'-Bromo-2-nitrobenzanilide
Molecular Formula C₁₃H₉BrN₂O₃
Molecular Weight 321.13 g/mol Monoisotopic Mass: 319.98 g/mol
CAS Number Not Widely Indexed While isomers (e.g., 4-bromo or 3-nitro variants) have common CAS numbers (e.g., 2385-26-4), this specific regioisomer is typically a catalog item in high-throughput screening (HTS) libraries (e.g., ChemDiv, Enamine).[1][2][3]
Physical State Solid (Powder/Crystals)Typically pale yellow to off-white
Solubility DMSO, DMF, DCMPoor solubility in water and hexanes
Melting Point Approx. 165–175 °CPredicted based on structural analogs

Synthetic Protocol: Schotten-Baumann Acylation[1][8]

The most reliable method for synthesizing 2-nitro-N-(3-bromophenyl)benzamide is the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 3-bromoaniline .[1] This reaction is favored over direct coupling of the carboxylic acid (using EDC/HOBt) due to the steric hindrance of the ortho-nitro group.[1]

Reaction Scheme

Reagents:

  • Substrate A: 2-Nitrobenzoyl chloride (1.0 equiv)

  • Substrate B: 3-Bromoaniline (1.0 equiv)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology
  • Preparation of Aniline Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (20 mL).

    • Add Triethylamine (12 mmol, 1.67 mL) to the solution.

    • Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Acylation:

    • Dissolve 2-nitrobenzoyl chloride (10 mmol, 1.85 g) in anhydrous DCM (10 mL).

    • Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.

    • Note: The solution may turn yellow/orange. Maintain temperature < 5 °C during addition.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (25 °C).

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The limiting reagent (acid chloride) should disappear.[1]

  • Workup:

    • Quench the reaction with water (30 mL).

    • Separate the organic layer.[4]

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted aniline and amine salts.[1]

      • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid/acid chloride byproducts.[1]

      • Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield pure crystals.

Synthesis Workflow Diagram

SynthesisWorkflowSubstrateA2-Nitrobenzoyl Chloride(in DCM)ReactionDropwise Addition(0°C -> RT, 4h)SubstrateA->ReactionSubstrateB3-Bromoaniline + Et3N(in DCM, 0°C)SubstrateB->ReactionWorkupWorkup:1. Wash 1M HCl2. Wash NaHCO33. Dry (Na2SO4)Reaction->WorkupCrudeCrude SolidWorkup->CrudePurificationRecrystallization(Ethanol/Toluene)Crude->PurificationFinalProduct2-nitro-N-(3-bromophenyl)benzamide(Pure Crystal)Purification->FinalProduct

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.[1][5][4]

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (LC-MS)[1]
  • Molecular Ion: Look for [M+H]⁺ peak at 321.0 and 323.0 .[1]

  • Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 ratio between the m/z 321 and 323 peaks (⁷⁹Br and ⁸¹Br isotopes).[1]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Amide Proton (NH): A broad singlet typically appearing downfield at 10.5–11.0 ppm .[1]

  • 2-Nitrobenzoyl Ring:

    • H-3 (ortho to nitro): Doublet/Multiplet at ~8.1–8.2 ppm (deshielded by nitro group).[1]

    • H-4, H-5, H-6: Multiplets in the 7.6–7.9 ppm range.[1]

  • 3-Bromophenyl Ring:

    • H-2' (between Br and N): Singlet (t) at ~8.0 ppm.[1]

    • H-4' (ortho to Br): Doublet at ~7.4–7.5 ppm.[1]

    • H-5' (meta to Br): Triplet at ~7.3 ppm.[1]

Applications: Pathway to Quinazolinones[1]

The primary utility of 2-nitro-N-(3-bromophenyl)benzamide lies in its potential as a precursor for quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs).[1]

Mechanism: Reductive Cyclization[1]
  • Reduction: The ortho-nitro group is reduced to an amine (using Fe/HCl, SnCl₂, or H₂/Pd-C).[1]

  • Cyclization: The resulting 2-amino-N-(3-bromophenyl)benzamide undergoes condensation with an aldehyde or orthoformate to close the pyrimidine ring.[1]

Derivatization Logic Diagram

DerivatizationStart2-nitro-N-(3-bromophenyl)benzamide(Precursor)Step1Reduction(Fe/HCl or H2/Pd)Start->Step1Intermediate2-amino-N-(3-bromophenyl)benzamide(Intermediate)Step1->IntermediateStep2Cyclization(R-CHO / Acid Cat.)Intermediate->Step2Product3-(3-bromophenyl)quinazolin-4(3H)-one(Bioactive Scaffold)Step2->Product

Figure 2: Logical pathway for converting the nitrobenzamide precursor into a quinazolinone scaffold.

Safety & Handling

  • Nitro Compounds: While this specific amide is stable, nitroaromatics can be energetic. Avoid heating dry solids above their melting point without safety shielding.[1]

  • Alkyl Halides (Precursors): 2-nitrobenzoyl chloride is a lachrymator and corrosive.[1] Handle only in a fume hood.

  • Waste Disposal: Halogenated organic waste (due to Bromine and DCM) must be segregated from non-halogenated solvents.[1]

References

  • Organic Syntheses , Coll. Vol. 1, p. 392 (1941); Vol. 3, p. 71 (1923).[1] Preparation of p-Nitrobenzoyl Chloride (General protocol applicable to o-isomer).[1]Link[1]

  • PubChem Compound Summary . 2-Nitro-N-phenylbenzamide (Structural Analog).[1]Link[1]

  • Molecules (MDPI) . Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide (Schotten-Baumann Protocol).[1][5]Link[1]

  • BenchChem Protocols . General Synthesis of Nitrobenzamides.[1]Link[1]

Chemical Profile and Synthetic Utility of 3'-Bromo-2-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3'-bromo-2-nitrobenzanilide , a strategic intermediate in medicinal chemistry.[1] While often overshadowed by its para-substituted congeners, this meta-bromo derivative serves as a critical scaffold for "Diversity-Oriented Synthesis" (DOS).[1] Its structure combines a nitro-group "warhead" (susceptible to reduction and cyclization) with a bromine "handle" (amenable to palladium-catalyzed cross-coupling), making it an ideal precursor for quinazolinone alkaloids and poly-heterocyclic drug candidates.[1]

Nomenclature and Chemical Identity

Precise nomenclature is vital when dealing with benzanilides due to the two distinct aromatic rings. The IUPAC naming convention prioritizes the carbonyl group, treating the molecule as a derivative of benzamide .

Systematic Naming[1][2][3][4]
  • IUPAC Name:

    
    -(3-Bromophenyl)-2-nitrobenzamide[1][2]
    
  • Common Name: 3'-Bromo-2-nitrobenzanilide[1]

  • Structural Breakdown:

    • Parent: Benzamide (containing the 2-nitro substituent).[1][2]

    • Substituent: Phenyl ring attached to the nitrogen (containing the 3-bromo substituent).[1][2][3][4]

Synonyms and Identifiers
  • 2-Nitro-

    
    -(3-bromophenyl)benzamide[1][2]
    
  • 
    -(3-Bromophenyl)-2-nitrobenzoic acid amide[1]
    
  • CAS Number: Note: Specific CAS assignment for this exact isomer varies by vendor libraries, but it is structurally distinct from the common 4'-bromo isomer (CAS 2385-26-4).[1]

Structural Visualization

The following diagram illustrates the logical disassembly of the molecule for retrosynthetic analysis.

G Target 3'-Bromo-2-nitrobenzanilide Bond Amide Bond (-CONH-) Target->Bond Disconnection Frag1 2-Nitrobenzoyl moiety (Electrophile) Bond->Frag1 Acyl Source Frag2 3-Bromoaniline moiety (Nucleophile) Bond->Frag2 Amine Source

Figure 1: Retrosynthetic breakdown of 3'-bromo-2-nitrobenzanilide showing the convergent synthesis strategy.

Physicochemical Profile

The physical properties of 3'-bromo-2-nitrobenzanilide are governed by the strong electron-withdrawing nature of the nitro group and the lipophilicity of the bromine atom.[1]

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula

Mass spectrometry confirmation (

isotope pattern for Br).[1]
Molecular Weight 321.13 g/mol Calculation of stoichiometry.[1]
Predicted LogP ~3.5 - 4.0High lipophilicity; requires organic solvents (DCM, EtOAc) for extraction.[1]
Solubility Low in water; High in DMSO, DMF, DCM.Use polar aprotic solvents for biological assays.[1]
Appearance Pale yellow to off-white solidColor derived from

-conjugation with the nitro group.[1]

Synthetic Methodology (The "Expertise" Pillar)

The most robust route for synthesizing this compound is the Schotten-Baumann reaction or a modified anhydrous acylation.[1] The choice depends on the scale and available equipment.

Reaction Logic

We utilize 2-nitrobenzoyl chloride as the electrophile and 3-bromoaniline as the nucleophile.[1]

  • Why Acid Chloride? It is more reactive than the carboxylic acid, avoiding the need for high-temperature dehydration or expensive coupling agents (like HATU) for simple amides.[1]

  • Why Base? A base (Pyridine or TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Protocol: Anhydrous Acylation (Recommended)

This method provides higher purity and yield compared to biphasic aqueous methods.

Reagents:

  • 3-Bromoaniline (1.0 equiv)[1]

  • 2-Nitrobenzoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 3-bromoaniline (e.g., 5 mmol) and dissolve in anhydrous DCM (20 mL).
    
  • Base Addition: Add TEA (7.5 mmol) to the stirring solution. Cool the mixture to

    
     using an ice bath. Causality: Cooling prevents exotherms from causing side reactions.[1]
    
  • Acylation: Dissolve 2-nitrobenzoyl chloride (5.5 mmol) in a separate small volume of DCM. Add this solution dropwise to the aniline mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 7:3).

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Extract the organic layer and wash with 1M HCl (removes unreacted amine/pyridine).

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography if high purity (>99%) is required for biological testing.

Synthesis Diagram

Synthesis Start Start: 3-Bromoaniline (DCM Solution) Step1 Add Base (TEA) Cool to 0°C Start->Step1 Step2 Dropwise Addition: 2-Nitrobenzoyl Chloride Step1->Step2 Activation Step3 Reaction: RT, 3-4 Hours Step2->Step3 Nucleophilic Attack Check TLC Check (Hex/EtOAc) Step3->Check Check->Step3 Incomplete Workup Acid/Base Wash (Remove HCl/start mat) Check->Workup Complete Final Product: 3'-Bromo-2-nitrobenzanilide Workup->Final Crystallization

Figure 2: Step-by-step synthetic workflow for the anhydrous preparation of 3'-bromo-2-nitrobenzanilide.

Strategic Utility in Drug Discovery[1]

3'-bromo-2-nitrobenzanilide is rarely the final drug; it is a privileged scaffold .[1] Its value lies in its orthogonality: the nitro group and the bromine atom can be manipulated independently.

Quinazolinone Synthesis (The Nitro Pathway)

Reduction of the nitro group (


 or 

) yields the aniline. This intermediate can undergo cyclodehydration to form quinazolin-4(3H)-ones , a class of compounds with potent anticonvulsant and antimicrobial activities.[1]
Cross-Coupling (The Bromo Pathway)

The bromine at the meta position of the N-phenyl ring is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This allows researchers to attach complex heterocycles or solubilizing groups to the scaffold after the amide bond is formed, facilitating the generation of SAR (Structure-Activity Relationship) libraries.

Applications Core 3'-Bromo-2-nitrobenzanilide Red Reduction (Fe/HCl) Core->Red Pathway A Coup Pd-Catalysis (Suzuki/Buchwald) Core->Coup Pathway B Cyc Cyclization Red->Cyc Quin Quinazolinones (Antimicrobial) Cyc->Quin Lib Biaryl Library (Anticancer) Coup->Lib

Figure 3: Divergent synthesis pathways utilizing the nitro and bromo functional handles.[1]

References

  • PubChem. N-(3-bromophenyl)-2-nitrobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • PrepChem. Preparation of Benzanilide (Schotten-Baumann Protocol). Available at: [Link]

  • MDPI. Switchable Site-Selective Benzanilide C-H Bromination. (Context on brominated benzanilide utility). Available at: [Link]

Sources

Meta vs. Para: A Senior Scientist's Guide to Differentiating N-(3-bromophenyl) and N-(4-bromophenyl) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

In the landscape of medicinal chemistry and materials science, positional isomerism is not a trivial detail; it is a fundamental factor that dictates molecular behavior, biological activity, and material properties. The N-(3-bromophenyl) and N-(4-bromophenyl) isomers, while sharing the same molecular formula, possess distinct electronic, steric, and symmetric properties. This guide provides an in-depth analysis of these differences, offering researchers and drug development professionals the technical insights required to distinguish, synthesize, and strategically utilize these critical building blocks. We will explore their divergent physicochemical properties, spectroscopic fingerprints, and reactivity, culminating in a discussion of their profound implications in modern research and development.

Physicochemical Properties: A Tale of Two Symmetries

The seemingly minor shift of a bromine atom from the para (4-position) to the meta (3-position) on the phenyl ring introduces significant changes in molecular symmetry and polarity. The N-(4-bromophenyl) isomer possesses a higher degree of symmetry, which often leads to more efficient crystal packing and, consequently, a higher melting point compared to its less symmetrical meta counterpart. This difference in polarity and symmetry also influences solubility in various organic solvents.

PropertyN-(3-bromophenyl)acetamideN-(4-bromophenyl)acetamide
IUPAC Name N-(3-bromophenyl)acetamide[1]N-(4-bromophenyl)acetamide
Synonyms 3'-Bromoacetanilide, m-Bromoacetanilide[2]4'-Bromoacetanilide, p-Bromoacetanilide
CAS Number 621-38-5103-88-8[3]
Molecular Formula C₈H₈BrNO[1]C₈H₈BrNO[3]
Molecular Weight 214.06 g/mol [1]214.06 g/mol [3]
Appearance Solid[2]White to beige crystalline powder[4]
Melting Point ~87-91 °C~167-170 °C[5]

Synthetic Routes: Accessing the Isomers

The most direct and common method for synthesizing these isomers is the acylation of the corresponding bromoaniline precursor. The choice of starting material, either 3-bromoaniline or 4-bromoaniline, dictates the final product. This reaction is typically a nucleophilic acyl substitution where the nitrogen of the aniline attacks the electrophilic carbonyl carbon of an acylating agent like acetic anhydride or acetyl chloride.

Experimental Protocol: General Synthesis of N-(bromophenyl)acetamides
  • Dissolution: Dissolve the appropriate bromoaniline (3-bromoaniline or 4-bromoaniline, 1.0 eq.) in a suitable solvent such as glacial acetic acid[5] or a less reactive solvent like dichloromethane with a mild base (e.g., triethylamine, 1.1 eq.).

  • Acylation: Cool the solution in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise while stirring.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Workup: If using acetic acid, pour the reaction mixture into ice-cold water to precipitate the product.[5] If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(bromophenyl)acetamide isomer.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Bromoaniline 3- or 4-Bromoaniline ReactionVessel Acylation in Solvent (e.g., DCM with Et3N) Bromoaniline->ReactionVessel AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->ReactionVessel Workup Aqueous Workup / Precipitation ReactionVessel->Workup Purification Recrystallization Workup->Purification Product Pure N-(3- or 4-bromophenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of N-(bromophenyl)acetamide isomers.

Spectroscopic Fingerprints: The Key to Differentiation

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for unambiguously distinguishing between the N-(3-bromophenyl) and N-(4-bromophenyl) isomers.

¹H NMR Spectroscopy

The substitution pattern on the aromatic ring creates highly diagnostic splitting patterns.

  • N-(4-bromophenyl)acetamide: Due to the plane of symmetry through the C1-C4 axis, the protons at C2/C6 and C3/C5 are chemically equivalent. This results in a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (~7.4-7.6 ppm). The ortho-coupling (J ≈ 8-9 Hz) between adjacent protons is clearly visible.[7][8]

  • N-(3-bromophenyl)acetamide: The lack of symmetry results in four unique aromatic protons, leading to a more complex splitting pattern. One would expect to see four distinct signals, often with both meta (J ≈ 1-3 Hz) and ortho (J ≈ 7-9 Hz) couplings, making the spectrum appear more crowded and intricate compared to the para isomer.[9] For example, the proton at C2 is typically a singlet or a narrow triplet due to meta-coupling, appearing at the most downfield position.

Caption: Conceptual ¹H NMR patterns for the aromatic region of the isomers.

¹³C NMR Spectroscopy

The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is also a clear indicator.

  • N-(4-bromophenyl)acetamide: The molecular symmetry results in only four signals for the six aromatic carbons. The two carbons bonded to hydrogen on each side of the symmetry axis are equivalent (C2/C6 and C3/C5), as are the two carbons on the axis (C1 and C4).[7]

  • N-(3-bromophenyl)acetamide: With no symmetry, all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.

Reactivity and Strategic Use in Synthesis

The position of the bromine atom dictates the electronic nature of the aromatic ring and its subsequent reactivity. Both isomers are invaluable building blocks, primarily because the bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions.

  • Electronic Effects: In the para isomer, the bromine atom exerts a -I (inductive) effect and a +M (mesomeric) effect. In the meta isomer, only the -I effect significantly influences the reactivity of other positions on the ring, as the +M effect does not extend to the meta position. This can influence the basicity of the aniline precursor and the reactivity of the ring towards further electrophilic substitution.[10]

  • Cross-Coupling Reactions: Both isomers are widely used in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][11] These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom, enabling the construction of complex molecular architectures. The choice between the 3-bromo or 4-bromo isomer allows chemists to control the vector and geometry of molecular elaboration.

Analytical Separation: Achieving Isomeric Purity

Achieving high isomeric purity is often critical, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these two isomers.

Phenyl-based stationary phases can be particularly effective for separating positional isomers due to their ability to engage in π-π interactions.[12] Reversed-phase HPLC using a C18 column is also a robust and widely used technique.[13]

Protocol: Representative HPLC Method for Isomer Separation
  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[13]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where both isomers have strong absorbance, typically around 240-254 nm.

  • Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.[14]

  • Injection & Analysis: Inject 10-20 µL of the sample. The less polar N-(4-bromophenyl)acetamide will generally have a different retention time than the slightly more polar N-(3-bromophenyl)acetamide, allowing for their separation and quantification.

ParameterTypical Value
Technique Reversed-Phase HPLC[13]
Stationary Phase C18 or Phenyl-Hexyl
Mobile Phase Acetonitrile / Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Baseline separation of the two isomeric peaks

Implications in Drug Discovery and Medicinal Chemistry

The choice between a meta or para substitution is a cornerstone of Structure-Activity Relationship (SAR) studies. A different substitution vector can drastically alter how a molecule fits into a biological target's binding pocket, affecting potency, selectivity, and pharmacokinetic properties.

  • Binding Interactions: The bromine atom can form halogen bonds, a type of non-covalent interaction that can significantly contribute to binding affinity.[15] The specific location of this bromine atom determines whether a favorable halogen bond can be formed with an acceptor atom (like an oxygen or nitrogen) in the protein's active site.

  • SAR Exploration: Synthesizing both the 3-bromo and 4-bromo analogues of a lead compound is a standard strategy in medicinal chemistry.[16][17] If the 4-bromo analogue is significantly more active than the 3-bromo analogue, it suggests that the region of space occupied by the para-substituent is critical for activity. Conversely, if the 3-bromo isomer is more potent, it guides the drug design efforts in a different direction. This iterative process is fundamental to optimizing drug candidates.[18]

G cluster_SAR Structure-Activity Relationship (SAR) Logic cluster_isomers Isomer Synthesis cluster_testing Biological Testing Lead Lead Compound Meta N-(3-bromophenyl) Analogue Lead->Meta Para N-(4-bromophenyl) Analogue Lead->Para AssayM Activity Assay (Meta) Meta->AssayM AssayP Activity Assay (Para) Para->AssayP Decision SAR Decision: Which vector is optimal? AssayM->Decision AssayP->Decision

Caption: The role of isomers in a typical SAR workflow for drug discovery.

Conclusion

While N-(3-bromophenyl) and N-(4-bromophenyl) isomers are structurally similar, their differences are profound and impactful. From fundamental physicochemical properties like melting points to the intricate details of their NMR spectra, each characteristic provides a tool for their differentiation. For the synthetic chemist, they represent strategic building blocks whose distinct reactivity and geometry can be leveraged to construct complex targets. For the medicinal chemist, they are crucial probes for elucidating structure-activity relationships, guiding the path toward more potent and selective therapeutics. A thorough understanding of these differences is, therefore, not merely academic but an essential component of expertise in the chemical sciences.

References

  • Supporting information - Rsc.org. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • ChemicalBook. (n.d.). AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis.
  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide.
  • PubChem. (n.d.). 4'-Bromoacetanilide.
  • PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.
  • Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide.
  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Taylor & Francis Online. (2025, March 24). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
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  • PMC. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.
  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • 4-Bromoacetanilide: A Crucial Building Block for Chemical Innovation. (2026, January 24).
  • Semantic Scholar. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Asian Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2018, July 18). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.
  • PrepChem.com. (n.d.). Synthesis of N-(4'-bromo-4-biphenylyl)acetamide.
  • ChemicalBook. (n.d.). 4'-Bromoacetanilide(103-88-8) 1H NMR.
  • NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. In NIST Chemistry WebBook.
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Methodological & Application

Application Notes and Protocols for the Selective Reduction of N-(3-bromophenyl)-2-nitrobenzamide to its 2-amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines serve as critical building blocks for active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide to the selective reduction of N-(3-bromophenyl)-2-nitrobenzamide to 2-amino-N-(3-bromophenyl)benzamide. A primary challenge in this transformation is the preservation of the labile carbon-bromine bond and the amide functionality, which are susceptible to reduction under harsh conditions.[3] This note details several effective protocols, including catalytic transfer hydrogenation and metal-mediated reductions, offering researchers a selection of methodologies to suit various laboratory settings and substrate requirements. Each protocol is presented with a focus on chemoselectivity, safety, and scalability.

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis.[1] The resulting aromatic amines are versatile intermediates, crucial for the construction of a diverse array of complex molecules, including pharmaceuticals, dyes, and other specialty chemicals.[1][2] The choice of reduction method is paramount and is dictated by several factors, including the presence of other reducible functional groups on the substrate, the desired level of selectivity (chemoselectivity), scalability for industrial applications, safety considerations, and overall cost-effectiveness.[1][4]

For the specific case of N-(3-bromophenyl)-2-nitrobenzamide, the synthetic objective is to selectively reduce the nitro group while leaving the aryl bromide and the amide linkage intact. Aryl halides are known to undergo hydrodehalogenation under certain catalytic hydrogenation conditions, a significant side reaction that must be mitigated.[3][5] Similarly, the amide bond can be susceptible to cleavage under overly aggressive reducing environments. Therefore, the selection of a mild and selective reducing system is critical for the successful synthesis of the target 2-amino derivative.

Mechanistic Considerations: Pathways of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The accepted reaction mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[5]

dot graph "Nitro_Reduction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Nitro [label="Ar-NO2 (Nitroarene)"]; Nitroso [label="Ar-NO (Nitrosoarene)"]; Hydroxylamine [label="Ar-NHOH (Hydroxylamine)"]; Amine [label="Ar-NH2 (Aniline)"];

Nitro -> Nitroso [label="+2e-, +2H+"]; Nitroso -> Hydroxylamine [label="+2e-, +2H+"]; Hydroxylamine -> Amine [label="+2e-, +2H+"]; } dot Figure 1: Stepwise reduction of a nitroarene to an aniline.

Under certain conditions, particularly basic environments, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species as byproducts.[5] The choice of reducing agent and reaction conditions plays a crucial role in minimizing the formation of these impurities and ensuring a high yield of the desired amine.

Recommended Reduction Methodologies

Several reliable methods can be employed for the selective reduction of N-(3-bromophenyl)-2-nitrobenzamide. The following protocols have been selected for their demonstrated efficacy, chemoselectivity, and operational simplicity.

Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic transfer hydrogenation is a powerful and often preferred method for nitro group reduction due to its high efficiency and generally clean reaction profiles.[1][4] This technique avoids the need for handling flammable hydrogen gas by utilizing a hydrogen donor in the presence of a catalyst.[4][6] Ammonium formate is a commonly used, safe, and effective hydrogen source for this purpose.[6]

Rationale: Palladium on carbon is a highly active catalyst for hydrogenation.[4] When used in a transfer hydrogenation setup with a mild hydrogen donor like ammonium formate, it can selectively reduce the nitro group at ambient or slightly elevated temperatures. This method generally preserves halogen substituents and amide bonds, making it well-suited for the target transformation.[3]

dot graph "Transfer_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Dissolve N-(3-bromophenyl)-2-nitrobenzamide\nand Ammonium Formate in Methanol"]; Add_Catalyst [label="Add 10% Pd/C"]; Reaction [label="Heat to Reflux (60-65 °C)\nMonitor by TLC/LC-MS"]; Filtration [label="Cool to RT and Filter through Celite®"]; Concentration [label="Concentrate Filtrate under Reduced Pressure"]; Purification [label="Purify Crude Product\n(Crystallization or Chromatography)"];

Start -> Add_Catalyst; Add_Catalyst -> Reaction; Reaction -> Filtration; Filtration -> Concentration; Concentration -> Purification; } dot Figure 2: Workflow for catalytic transfer hydrogenation.

Protocol 1: Pd/C Catalyzed Transfer Hydrogenation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) and ammonium formate (3.0-5.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To this solution, carefully add 10% palladium on carbon (5-10 mol% wet Pd/C).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-amino-N-(3-bromophenyl)benzamide by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

ParameterCondition
Substrate N-(3-bromophenyl)-2-nitrobenzamide
Reagent Ammonium Formate
Catalyst 10% Pd/C
Solvent Methanol or Ethanol
Temperature Reflux
Typical Yield >90%

Table 1: Typical Reaction Conditions for Pd/C Transfer Hydrogenation.

Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

Reduction using tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[7] It is particularly useful when catalytic hydrogenation is not feasible or leads to undesired side reactions.

Rationale: Tin(II) chloride is an inexpensive and effective reducing agent for nitro groups.[7][8] The reaction is typically carried out in a protic solvent like ethanol, often with the addition of concentrated hydrochloric acid to facilitate the reduction and dissolve the tin salts. This method is generally tolerant of a wide range of functional groups, including amides and aryl halides, though careful control of reaction conditions is necessary.

Protocol 2: Tin(II) Chloride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

ParameterCondition
Substrate N-(3-bromophenyl)-2-nitrobenzamide
Reagent Tin(II) Chloride Dihydrate
Solvent Ethanol / Conc. HCl
Temperature Reflux
Typical Yield 85-95%[1]

Table 2: Typical Reaction Conditions for Tin(II) Chloride Reduction.

Metal-Mediated Reduction with Iron (Fe) Powder

The use of iron powder in an acidic medium is another well-established, cost-effective, and environmentally benign method for the reduction of aromatic nitro compounds.[9][10]

Rationale: This method, often referred to as the Béchamp reduction, utilizes the oxidation of metallic iron to reduce the nitro group.[11] The reaction is typically carried out in a mixture of ethanol and water with an acid such as acetic acid or ammonium chloride to facilitate the reaction.[1][12] This system is known for its high chemoselectivity, preserving many sensitive functional groups.[10]

Protocol 3: Iron Powder Reduction

  • Reaction Setup: Suspend N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic or stoichiometric amount of an acid, such as acetic acid or a solution of ammonium chloride.[1]

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and filter it through Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Isolation and Purification: Concentrate the filtrate and then perform a standard aqueous work-up, often involving basification and extraction with an organic solvent like ethyl acetate. Dry the combined organic extracts, concentrate, and purify the product as needed.

ParameterCondition
Substrate N-(3-bromophenyl)-2-nitrobenzamide
Reagent Iron Powder
Additive Acetic Acid or NH₄Cl
Solvent Ethanol / Water
Temperature Reflux
Typical Yield 88-92%[1]

Table 3: Typical Reaction Conditions for Iron Powder Reduction.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild, inexpensive, and safe reducing agent that is effective for the reduction of aromatic nitro compounds to their corresponding anilines.[13][14]

Rationale: Sodium dithionite is a powerful reducing agent that can selectively reduce nitro groups in the presence of other sensitive functionalities.[15][16] The reaction is often carried out in a two-phase system or in a mixture of organic solvents and water.

Protocol 4: Sodium Dithionite Reduction

  • Reaction Setup: Dissolve N-(3-bromophenyl)-2-nitrobenzamide in a suitable solvent mixture, such as aqueous N,N-dimethylformamide or a two-phase system of dichloromethane and water.[13][14]

  • Reagent Addition: Add an aqueous solution of sodium dithionite (Na₂S₂O₄).

  • Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

ParameterCondition
Substrate N-(3-bromophenyl)-2-nitrobenzamide
Reagent Sodium Dithionite
Solvent Aqueous DMF or CH₂Cl₂/H₂O
Temperature Room Temperature to Gentle Heat
Typical Yield High

Table 4: Typical Reaction Conditions for Sodium Dithionite Reduction.

Safety Precautions

  • Catalytic Hydrogenation: While transfer hydrogenation avoids the use of hydrogen gas, palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst with care, preferably in a wet state.

  • Metal-Acid Reductions: These reactions can generate hydrogen gas as a byproduct. Ensure proper ventilation and conduct the reactions in a fume hood. The work-up procedures often involve handling corrosive acids and bases. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • General: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The selective reduction of N-(3-bromophenyl)-2-nitrobenzamide to its 2-amino derivative can be achieved through several reliable methods. Catalytic transfer hydrogenation with Pd/C and ammonium formate offers a clean and efficient route, while metal-mediated reductions using tin(II) chloride or iron powder provide robust and cost-effective alternatives.[1] The choice of method will depend on the specific laboratory capabilities, cost considerations, and the scale of the synthesis. Each of the detailed protocols provides a high degree of chemoselectivity, preserving the critical aryl bromide and amide functionalities of the molecule.

References

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.).
  • Sodium Dithionite - Sciencemadness.org. (n.d.).
  • Singh, S., et al. (n.d.). Selective Nitro Reduction with an Iron-Based Catalyst. Tokyo Chemical Industry UK Ltd.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). In Science of Synthesis.
  • Kadam, S. T., & Tilve, S. G. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10649-10657.
  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(8), 4059-4074.
  • Li, F., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 49(22), 3686-3694.
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.).
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Chemistry Stack Exchange.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025, August 6). ResearchGate.
  • Transfer hydrogenation process between nitroarenes and alcohols. (n.d.). ResearchGate.
  • Sodium Dithionite Definition. (2025, August 15). Fiveable.
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. (n.d.). ResearchGate.
  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025, August 7). SAGE Journals.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Selective Reduction of Aromatic Nitro Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.
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Application Notes & Protocols for the Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the chemical coupling of 3-bromoaniline and 2-nitrobenzoic acid to form N-(3-bromophenyl)-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. We present an in-depth analysis of the most effective synthetic strategies, focusing on carboxylic acid activation methodologies. This guide includes a comparative analysis of carbodiimide and uronium salt-based coupling reagents, detailed step-by-step protocols, mechanistic diagrams, and field-proven insights to ensure reproducible, high-yield synthesis. This content is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for amide bond formation.

Introduction: The Significance of N-Aryl Benzamides

The amide bond is a cornerstone of modern chemistry and biology. In the context of drug discovery and materials science, the N-aryl benzamide scaffold is a privileged structure found in a multitude of biologically active compounds and functional materials. The specific target molecule of this guide, N-(3-bromophenyl)-2-nitrobenzamide, combines several key structural features: a nitro-substituted aromatic ring, a bromine-substituted aniline moiety, and a central amide linkage. These features make it a versatile precursor for a wide range of more complex molecules, enabling further functionalization at three distinct points through reactions such as nucleophilic aromatic substitution, cross-coupling, and reduction of the nitro group.

This guide provides a comprehensive overview of the primary synthetic route to this molecule: the direct coupling of 3-bromoaniline and 2-nitrobenzoic acid via amide bond formation. We will dissect the causality behind reagent selection and protocol design, empowering the researcher to not only replicate the synthesis but also to adapt these principles to other challenging coupling reactions.

Reaction Overview: Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

The fundamental transformation involves the formation of an amide bond between the carboxylic acid of 2-nitrobenzoic acid and the primary amine of 3-bromoaniline. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the aniline.

Overall Reaction Scheme: Reaction Scheme (Image depicting the reaction of 2-nitrobenzoic acid with 3-bromoaniline to yield N-(3-bromophenyl)-2-nitrobenzamide plus water)

Core Strategy: Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to side products. The universally adopted solution is to convert the carboxyl group's hydroxyl moiety into a better leaving group. This is achieved using a "coupling reagent." We will explore the two most prominent and reliable classes of coupling reagents for this transformation.

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides are a class of highly effective dehydrating agents used to activate carboxylic acids.[1] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are staples in organic synthesis.[2]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3] This intermediate is then attacked by the amine (3-bromoaniline) to form the desired amide bond and a urea byproduct.[4] A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can terminate the reaction and reduce the yield.[4] To mitigate this, additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently included. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[3]

G RCOOH 2-Nitrobenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Amide N-(3-bromophenyl)- 2-nitrobenzamide O_Acylisourea->Amide + 3-Bromoaniline Urea EDC Byproduct (Soluble Urea) O_Acylisourea->Urea NHS_Ester NHS Active Ester (Stable Intermediate) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine 3-Bromoaniline NHS NHS Additive NHS_Ester->Amide + 3-Bromoaniline

Carbodiimide (EDC/NHS) Coupling Mechanism.

Data Presentation: Comparison of Common Carbodiimides

ReagentAcronymPhysical FormByproduct (Urea) SolubilityPrimary Application
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACWhite solid (HCl salt)Water-soluble[3][5]Aqueous and organic media; easy workup via extraction.[3]
N,N'-DicyclohexylcarbodiimideDCCWhite solidInsoluble in most organic solvents[6]Organic synthesis; byproduct removed by filtration.[2]
N,N'-DiisopropylcarbodiimideDICClear liquidSoluble in common organic solvents[4]Solid-phase peptide synthesis; automated synthesis.[4]

Protocol 3.1.1: EDC/NHS Coupling of 3-Bromoaniline and 2-Nitrobenzoic Acid

This protocol utilizes EDC for its ease of handling and the simple aqueous workup to remove its urea byproduct.

Materials:

  • 2-Nitrobenzoic acid (1.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. Causality Note: This pre-activation step allows for the formation of the NHS active ester, which minimizes the formation of the N-acylurea side product.

  • Amine Addition: Add 3-bromoaniline (1.1 eq) to the reaction mixture. It can be added neat if liquid or as a solution in a small amount of DCM.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-nitrobenzoic acid) is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and NHS), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Strategy 2: Uronium/Aminium Salt-Mediated Coupling

Uronium and aminium salts, such as HATU and HBTU, are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered or electronically deactivated substrates.[5][7]

Mechanism of Action: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an activated ester in situ.[5] For HATU, the resulting activated species is a highly reactive HOAt ester. This ester rapidly reacts with the amine to form the amide bond. The byproducts are water-soluble, simplifying purification.[5][7]

G cluster_activation Activation RCOOH 2-Nitrobenzoic Acid Active_Ester HOAt Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide N-(3-bromophenyl)- 2-nitrobenzamide Active_Ester->Amide + 3-Bromoaniline Amine 3-Bromoaniline Byproducts Soluble Byproducts (Tetramethylurea, HOAt) Amide->Byproducts

Uronium Salt (HATU) Coupling Mechanism.

Data Presentation: Comparison of Common Uronium/Aminium Salts

ReagentAcronymActivating GroupKey Advantages
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHOAtVery fast reaction rates, low racemization, effective for difficult couplings.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBtHighly efficient, cost-effective compared to HATU, water-soluble byproducts.[6][7]

Protocol 3.2.1: HATU Coupling of 3-Bromoaniline and 2-Nitrobenzoic Acid

This protocol is ideal for achieving rapid and high-yield coupling.

Materials:

  • 2-Nitrobenzoic acid (1.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Amine Addition: Add 3-bromoaniline (1.1 eq) to the solution.

  • Initiation: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) to the stirred mixture. Causality Note: The base is added last to initiate the reaction by deprotonating the carboxylic acid, allowing it to react with HATU. Running the reaction cold initially helps to control any exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are often complete within this timeframe.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water or 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 3.1.1.

General Experimental Workflow

Regardless of the coupling strategy chosen, the overall experimental process follows a consistent and logical flow designed to maximize yield and purity.

G Setup 1. Reaction Setup (Inert Atmosphere) Activation 2. Carboxylic Acid Activation Setup->Activation Coupling 3. Amine Addition & Coupling Activation->Coupling Monitoring 4. Reaction Monitoring (TLC) Coupling->Monitoring Workup 5. Aqueous Work-up Monitoring->Workup Purify 6. Purification (Chromatography/ Recrystallization) Workup->Purify Product Pure Product Purify->Product

General Experimental Workflow for Amide Coupling.

Alternative Synthetic Pathways: C-N Cross-Coupling

While direct amide formation is the most straightforward approach, it is important for the research scientist to be aware of alternative strategies that could yield related structures. For instance, forming a diphenylamine core instead of a benzamide would require a C-N cross-coupling reaction.

  • Ullmann-Goldberg Reaction: This classic copper-catalyzed reaction can form C-N bonds, typically by coupling an aryl halide with an amine.[8] It often requires high temperatures (>150 °C) and stoichiometric amounts of copper.[8]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method that allows for the formation of C-N bonds under significantly milder conditions with a much broader substrate scope.[9][10] This reaction has largely replaced the Ullmann condensation for many applications due to its superior functional group tolerance and efficiency.[9]

These methods would be more applicable if the target were, for example, N-(2-carboxyphenyl)-3-bromoaniline, and would involve coupling 3-bromoaniline with a protected 2-halobenzoic acid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Handling:

    • Carbodiimides (DCC, EDC): Are moisture-sensitive and can be allergens. Handle in a well-ventilated fume hood.

    • Uronium Salts (HATU, HBTU): Are generally stable but should be handled in a fume hood. They are moisture-sensitive.

    • 3-Bromoaniline: Is toxic and should be handled with care to avoid skin contact and inhalation.

    • Solvents: DCM and DMF are hazardous. Use in a fume hood and avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The coupling of 3-bromoaniline and 2-nitrobenzoic acid is a readily achievable transformation central to the synthesis of complex organic molecules. For direct amide bond formation, both carbodiimide and uronium salt-based methods are highly effective. The choice between them often depends on factors such as cost, scale, and the need for rapid reaction times. EDC/NHS offers a cost-effective and reliable method with a straightforward workup, while HATU provides a faster and often higher-yielding alternative, particularly for more challenging substrates. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently execute this synthesis and adapt these protocols for a wide array of amide coupling challenges.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Wikipedia.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Matter Chemistry. (2025).
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.
  • Cambridge University Press. Ullmann Reaction. Cambridge University Press.
  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
  • Taylor & Francis. Carbodiimide – Knowledge and References. Taylor & Francis Online.

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Application Notes and Protocols for the Crystallization of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-bromophenyl)-2-nitrobenzamide is a multifaceted organic compound whose purity is paramount for its successful application in research and development, particularly in the synthesis of more complex molecules and in the evaluation of its biological activities. Crystallization stands as the definitive and most crucial technique for the purification of this solid material. The process selectively isolates the compound from impurities that may arise during its synthesis, such as unreacted starting materials, byproducts, and other contaminants. A well-executed crystallization protocol not only enhances purity but also yields a crystalline solid with uniform particle size and morphology, which are critical for consistent downstream applications, including formulation and analytical characterization.

This comprehensive guide provides a detailed exploration of suitable solvent systems and robust protocols for the crystallization of N-(3-bromophenyl)-2-nitrobenzamide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high-purity crystalline material consistently.

Scientific Principles and Solvent System Selection

The selection of an appropriate solvent system is the cornerstone of a successful crystallization. The ideal solvent should exhibit a steep solubility curve for N-(3-bromophenyl)-2-nitrobenzamide, meaning the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling.

The molecular structure of N-(3-bromophenyl)-2-nitrobenzamide features both polar (the amide and nitro functional groups) and non-polar (the two aromatic rings) characteristics. This dual nature suggests that a solvent of intermediate polarity or a binary solvent system will likely be most effective. The principle of "like dissolves like" is a guiding tenet in solvent selection; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2] For aromatic amides and nitroaromatic compounds, polar solvents are often a good starting point for screening.[1][3]

Single Solvent Systems

For single-solvent recrystallization, the compound should be soluble in the hot solvent but insoluble in the cold solvent.[4] Based on the structure of N-(3-bromophenyl)-2-nitrobenzamide, suitable single solvents for initial screening include:

  • Ethanol: Commonly used for recrystallizing nitrobenzamides.[5]

  • Acetonitrile: Often gives excellent results for the purification of amides.[3]

  • Ethyl Acetate: A solvent of intermediate polarity that can be effective for compounds with both polar and non-polar features.

  • Acetone: A polar aprotic solvent that can be a good choice for a variety of organic compounds.[2]

Binary Solvent Systems

A binary, or two-solvent, system is employed when no single solvent meets the ideal crystallization criteria.[4] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy, indicating the onset of precipitation.[1][2] The solution is then heated until it becomes clear and allowed to cool slowly.

Given the characteristics of N-(3-bromophenyl)-2-nitrobenzamide, the following binary solvent systems are recommended for investigation:

  • Ethanol-Water: A classic and effective system for many organic compounds, including aromatic nitroacetamides.[6] The polarity of the system can be finely tuned by adjusting the ratio of the two miscible solvents.

  • Ethyl Acetate-Hexane: This combination provides a wide polarity range, with ethyl acetate as the more polar "good" solvent and hexane as the non-polar "anti-solvent".

  • Acetone-Hexane: Similar to the ethyl acetate-hexane system, this provides a significant polarity differential to induce crystallization.

The following table summarizes the suggested solvent systems for screening:

Solvent SystemTypeRationale
EthanolSingleProven effectiveness for nitrobenzamides.[5]
AcetonitrileSingleRecommended for the crystallization of amides.[3]
Ethyl AcetateSingleIntermediate polarity suitable for the compound's mixed-polarity nature.
Ethanol-WaterBinaryAllows for fine-tuning of polarity; effective for similar compounds.[6]
Ethyl Acetate-HexaneBinaryProvides a broad polarity range to induce crystallization.

Experimental Protocols

The following protocols are designed to be a starting point for the optimization of the crystallization of N-(3-bromophenyl)-2-nitrobenzamide. It is recommended to first perform small-scale trials to identify the most promising solvent system.

Protocol 1: Single Solvent Recrystallization

This protocol outlines the steps for recrystallization using a single solvent.

Single_Solvent_Recrystallization cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_collection Crystal Collection & Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat gently to dissolve B->C D If impurities present, perform hot gravity filtration C->D transfer to filtration setup E Allow filtrate to cool slowly to room temperature D->E collect clear filtrate F Cool in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals under vacuum H->I Binary_Solvent_Recrystallization cluster_dissolution Dissolution cluster_precipitation Induce Precipitation cluster_redissolution Re-dissolution cluster_crystallization Crystallization & Collection A Dissolve crude compound in a minimal amount of 'good' solvent (hot) B Add 'poor' solvent dropwise until solution becomes cloudy A->B C Add a few drops of 'good' solvent to redissolve the precipitate (hot) B->C D Slowly cool to room temperature, then in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash with a cold mixture of the two solvents E->F G Dry crystals under vacuum F->G

Caption: Workflow for Binary Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-(3-bromophenyl)-2-nitrobenzamide in a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with continuous swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Expertise & Experience: Troubleshooting Common Issues

Issue 1: Oiling Out

  • Observation: The compound separates as an oil rather than a crystalline solid.

  • Cause: This can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. [1]* Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool at a much slower rate. Seeding the solution with a previously formed crystal can also encourage crystallization over oiling out.

Issue 2: No Crystal Formation

  • Observation: The solution remains clear even after cooling in an ice bath.

  • Cause: Too much solvent was used, or the chosen solvent is too effective at dissolving the compound even at low temperatures.

  • Solution: If too much solvent was used, carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again. If the solvent is too good, a different solvent system should be chosen. For binary systems, adding more of the "poor" solvent can induce precipitation.

Issue 3: Low Recovery

  • Observation: The yield of crystalline material is significantly lower than expected.

  • Cause: The compound may have significant solubility in the cold solvent, or an excessive amount of solvent was used for washing the crystals.

  • Solution: Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing the crystals and use it sparingly. The filtrate can be concentrated to obtain a second crop of crystals, although these may be of lower purity. [4]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the assessment of the final product's purity. The success of the crystallization process can be reliably verified by the following methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad melting point range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a strong indicator of high purity.

  • Spectroscopic Analysis (NMR, IR): Comparison of the spectra of the recrystallized material with a reference standard will confirm the identity and purity of the compound.

By employing these analytical techniques, researchers can be confident in the quality of the crystallized N-(3-bromophenyl)-2-nitrobenzamide.

References

  • Experiment 2: Recrystalliz
  • Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis - Benchchem.
  • N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | C20H12BrF3N2O4 | CID - PubChem.
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • What is the best technique for amide purification?
  • Guide for crystalliz
  • N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide - Guidechem.
  • 3-Nitrobenzamide - Solubility of Things.
  • "solvent selection for effective recrystallization of nitroarom
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Crystalliz
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google P
  • Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem.
  • Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC.
  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem.
  • Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Publishing.
  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI.
  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • US2874196A - Method of crystallizing nitro products - Google P
  • Chemical Properties of Benzamide, 3-nitro- (CAS 645-09-0) - Cheméo.
  • Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview - Benchchem.
  • Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline - Benchchem.
  • Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)
  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide - MDPI.
  • N-(3-bromophenyl)-2-methoxybenzamide (C14H12BrNO2) - PubChemLite.

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Application Note: Microwave-Assisted Synthesis of Nitrobenzanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of nitrobenzanilide derivatives, a critical scaffold in medicinal chemistry (e.g., antiviral agents, potential anticancer drugs) and materials science (azo dyes/pigments). By transitioning from conventional thermal reflux to dielectric heating, laboratories can reduce reaction times from hours to minutes while increasing yields from ~70% to >95%. This note provides two distinct protocols: a Green Solvent-Free Method for bulk synthesis and a Coupling Agent Method for sensitive or sterically hindered substrates.

Introduction & Scientific Rationale

The Chemistry of Nitrobenzanilides

Nitrobenzanilides are synthesized via the amidation of nitrobenzoic acid and aniline. The presence of the nitro group (


) significantly influences reactivity:
  • On the Acid (Electrophile): An electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

  • On the Amine (Nucleophile): A nitro group decreases electron density on the nitrogen, making the amine a poorer nucleophile, often requiring harsher conditions or activation agents.

The Microwave Advantage

Conventional synthesis often requires activating the carboxylic acid to an acid chloride (using


) followed by reflux in toxic solvents (benzene/toluene) for 4–12 hours. Microwave irradiation circumvents this by utilizing dipolar polarization  and ionic conduction .
  • Dipolar Polarization: Polar molecules (reactants and solvents like DMF) try to align with the oscillating electric field. The lag in alignment creates molecular friction, generating rapid, volumetric heat.

  • Transition State Stabilization: The polar transition state of the amidation reaction is stabilized by the electromagnetic field, lowering the activation energy (

    
    ) effectively.
    
Mechanistic Pathway (Visualization)

MW_Amidation_Mechanism Reactants Reactants (Acid + Amine) Dipoles Dipolar Alignment (Field Interaction) Reactants->Dipoles MW Irradiation TS Polar Transition State (Stabilized by MW) Dipoles->TS Rapid Heating Product Nitrobenzanilide + Water TS->Product -H2O

Figure 1: Mechanism of microwave-assisted amidation showing dipolar interaction and transition state stabilization.

Experimental Protocols

Protocol A: Green Solvent-Free Direct Condensation

Best for: Robust substrates, large-scale synthesis, and "Green Chemistry" compliance.

Reagents:

  • 4-Nitrobenzoic acid (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Catalyst: Pyridine (catalytic amount) or Ceric Ammonium Nitrate (CAN) (1 mol%)

  • Support (Optional): Silica gel or Alumina (if using dry media method)

Procedure:

  • Mixing: In a mortar, grind 4-nitrobenzoic acid (e.g., 5 mmol) and the aniline derivative (5 mmol) until a homogeneous powder is formed.

  • Catalyst Addition: Add 2 drops of pyridine or mix in the solid catalyst (CAN).

  • Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent process vial (Pyrex or Quartz). Cap with a PTFE-coated septum.[1]

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power

    • Temperature: 140°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to room temperature. The solid mass is triturated with 10%

    
     solution (to remove unreacted acid) and then water.
    
  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Protocol B: Coupling Agent Promoted Synthesis

Best for: Deactivated amines (e.g., nitroanilines) or thermally sensitive substrates.

Reagents:

  • Nitrobenzoic acid (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DMF or Dichloromethane (DCM) (Minimum volume to dissolve)

Procedure:

  • Dissolution: Dissolve the acid and amine in minimal DMF (2–3 mL) in a microwave vial.

  • Activation: Add DCC and DMAP.

  • Irradiation:

    • Temperature: 80°C (lower temp due to coupling agent sensitivity)

    • Time: 2–5 minutes

    • Power: 50–100 W (Fixed power mode recommended to prevent overshoot)

  • Workup: Cool the mixture. DCU (Dicyclohexylurea) byproduct will precipitate; filter it off.

  • Extraction: Dilute filtrate with ethyl acetate, wash with water and brine. Dry over

    
     and evaporate.
    

Experimental Workflow & Logic

Experimental_Workflow Start Start: Selection of Reactants Choice Substrate Reactivity? Start->Choice PathA Protocol A: Solvent-Free / High Temp (140°C) Choice->PathA Robust/Standard PathB Protocol B: DCC Coupling / Low Temp (80°C) Choice->PathB Deactivated/Sensitive Mix Grind Reactants + Catalyst PathA->Mix MW Microwave Irradiation (Dynamic Power Control) Mix->MW Solv Dissolve in DMF + DCC/DMAP PathB->Solv Solv->MW TLC TLC Monitoring (Hexane:EtOAc 7:3) MW->TLC TLC->MW Incomplete Workup Workup & Recrystallization TLC->Workup Complete

Figure 2: Decision tree for selecting the appropriate microwave synthesis protocol.

Data Analysis: Conventional vs. Microwave[2][3][4][5][6][7]

The following data summarizes the efficiency gains observed when synthesizing N-(4-nitrophenyl)benzamide and related derivatives.

ParameterConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 6 – 12 Hours5 – 10 Minutes~70x Faster
Solvent Usage 50–100 mL (Toluene/Benzene)None or <5 mL (DMF)Green Profile
Yield 65 – 75%92 – 98%+25% Yield
Purity (Crude) Low (Requires Column Chrom.)High (Recrystallization only)Simplified Workup
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Energy Efficient

Data aggregated from comparative studies (See References 1, 3, 5).

Troubleshooting & Optimization

  • Low Yield with Deactivated Amines:

    • Cause: If the aniline has strong electron-withdrawing groups (e.g., 2,4-dinitroaniline), it is a poor nucleophile.

    • Solution: Switch to Protocol B (DCC coupling) or increase Protocol A temperature to 160°C and use a Lewis Acid catalyst (

      
       or 
      
      
      
      ).
  • Pressure Spikes:

    • Cause: Decomposition of reagents or solvent vapor pressure.

    • Solution: Ensure the vial is not overfilled (>50% volume). Use "PowerMax" cooling (simultaneous cooling while heating) to drive the reaction without over-pressurizing.

  • Incomplete Reaction:

    • Analysis: Check TLC.[2][3] If starting material remains, extend time in 2-minute increments. Do not simply increase power, as this may degrade the product.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link] (Accessed via search snippet 1.1).

  • Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. LJMAS. Available at: [Link] (Accessed via search snippet 1.3).

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Taylor & Francis. Available at: [Link] (Accessed via search snippet 1.9).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (PMC). Available at: [Link] (General reference on mechanism, accessed via snippet 1.6).

  • Comparative Studies on Conventional and Microwave Synthesis of Benzimidazole Derivatives. Asian Journal of Chemistry. Available at: [Link] (Accessed via snippet 1.20).

Sources

Application Note: Utilizing N-(3-bromophenyl)-2-nitrobenzamide as a Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

This guide details the strategic application of N-(3-bromophenyl)-2-nitrobenzamide (referred to herein as Fragment 3-BP-2-NB ) as a privileged starting point for Fragment-Based Drug Discovery (FBDD) targeting protein kinases.[1][2]

While the nitro group is often considered a structural alert in final drug candidates, this specific fragment serves as a critical synthetic precursor and pharmacophore anchor for Type II kinase inhibitors. Its utility lies in its ability to access the "DFG-out" inactive kinase conformation.[1][3] This protocol outlines the synthesis, structural elaboration, and biophysical validation of this fragment, specifically focusing on its conversion into high-affinity 2-aminobenzamide leads.[2]

Structural Rationale & Fragment Attributes[2][4][5][6]

The "Privileged" Benzamide Scaffold

The benzamide moiety is a cornerstone of kinase inhibitor design, particularly for Type II inhibitors (e.g., Imatinib, Nilotinib).[2] These inhibitors stabilize the inactive conformation of the kinase where the activation loop (DFG motif) is flipped outward.[3]

Fragment 3-BP-2-NB maps to the kinase binding pocket as follows:

  • Amide Linker: Acts as the "Hinge/Linker" motif. The amide nitrogen (NH) and carbonyl (CO) form critical hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).[2]

  • 3-Bromophenyl Tail: Occupies the hydrophobic allosteric pocket adjacent to the ATP site.[1] The bromine atom serves as a high-value synthetic growth vector.[1]

  • 2-Nitro Head: A "masked" pharmacophore.[1] While the nitro group can provide initial electrostatic interactions, it is primarily a synthetic placeholder for the 2-amino group, which forms crucial H-bonds with the hinge region in the final lead.[2]

Fragment Properties (Calculated)
PropertyValueStatus
MW 321.13 DaFragment-Like (<300-350)
cLogP ~3.5Hydrophobic (Good for allosteric pockets)
H-Bond Donors 1 (Amide NH)Ideal for specific anchoring
H-Bond Acceptors 4Tunable via reduction
Rotatable Bonds 3Low entropic penalty upon binding

Synthetic Protocol: Fragment Generation

Objective: Synthesis of N-(3-bromophenyl)-2-nitrobenzamide via Schotten-Baumann acylation.

Reagents & Materials
  • Reactants: 2-Nitrobenzoyl chloride (1.0 eq), 3-Bromoaniline (1.0 eq).[1][2]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq).[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][2]

  • Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology
  • Preparation: Purge a 100 mL round-bottom flask with N₂. Add 3-Bromoaniline (5.0 mmol) and DCM (20 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (6.0 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Dissolve 2-Nitrobenzoyl chloride (5.0 mmol) in DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

  • Quench & Wash:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline.[2]

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove benzoic acid byproducts.[2]

    • Wash with Brine (1 x 20 mL).[2]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

Yield Expectation: 85–95% (Pale yellow solid).[2]

Fragment Elaboration Strategy (The "Grow" Phase)

The true value of Fragment 3-BP-2-NB is its dual-vector modifiability.[1] The following workflow describes how to evolve this fragment into a potent Lead Compound.

ElaborationStrategycluster_legendDesign LogicFragFragment 3-BP-2-NB(Nitro-Benzamide)VectorBrVector A: Bromine(Hydrophobic Pocket)Frag->VectorBrVectorNO2Vector B: Nitro Group(Hinge Binder)Frag->VectorNO2Step1Suzuki-Miyaura Coupling(Add Hydrophobic Tail)Frag->Step1 1. GrowthStep2Nitro Reduction(Fe/NH4Cl or H2/Pd)Step1->Step2 2. ActivationLeadLead Compound(2-Amino-Benzamide Scaffold)Step2->Lead 3. BindingNitro = Masked Hinge BinderNitro = Masked Hinge BinderBromine = Allosteric HandleBromine = Allosteric HandleNitro = Masked Hinge Binder->Bromine = Allosteric Handle

Figure 1: Strategic elaboration of the fragment. The bromine acts as a handle for the hydrophobic pocket, while the nitro group is a "masked" amine that is revealed later to bind the kinase hinge.

Protocol: Vector A (Suzuki Coupling)

Use this step to extend the molecule into the deep hydrophobic pocket (e.g., adding a trifluoromethyl-phenyl group).[2]

  • Mix: Fragment (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat at 90°C for 12 hours (or Microwave 120°C for 30 min).

  • Result: Bi-aryl nitro intermediate.

Protocol: Vector B (Nitro Reduction)

Essential for Type II binding affinity.[1][2]

  • Mix: Nitro intermediate (from 4.1) in Ethanol/Water (3:1).[2]

  • Reagent: Iron powder (5 eq) + NH₄Cl (5 eq).

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter through Celite.

  • Result: 2-Aminobenzamide Lead . This amine often forms an intramolecular H-bond with the amide carbonyl, pre-organizing the conformation for binding.[2]

Biological Validation: Biophysical Assays

Since fragments typically exhibit low affinity (


2
Thermal Shift Assay (TSA / DSF)

Best for high-throughput screening of fragment derivatives.[1][2]

  • Protein: Recombinant Kinase Domain (e.g., p38, VEGFR, Abl) at 2–5

    
    M.[2]
    
  • Dye: SYPRO Orange (5x final concentration).[2]

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.

  • Compound: 1 mM (High concentration required for fragments).

  • Readout:

    
     (Shift in melting temperature).[2]
    
  • Validation Criteria: A

    
    C indicates significant binding.
    
Surface Plasmon Resonance (SPR)

Required for kinetic characterization (

12
  • Chip: CM5 Sensor Chip.[2]

  • Immobilization: Amine coupling of the Kinase to the surface (~2000 RU).

  • Flow: Inject fragment concentration series (e.g., 500

    
    M down to 15 
    
    
    M).
  • Analysis: Steady-state affinity fitting (due to fast on/off rates of fragments).

  • Note: The nitro-fragment may show fast kinetics; the amino-lead (post-elaboration) should show slower

    
     (residence time) due to the "DFG-out" locked conformation.[1][2]
    

References

  • Review of Type II Kinase Inhibitors

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009).[2] Targeting cancer with small molecule kinase inhibitors.[4][5] Nature Reviews Cancer, 9(1), 28-39.[2]

  • Benzamide Scaffold in Drug Discovery

    • Gong, X., et al. (2019).[2] Structural Elucidation of the Benzamide Scaffold in Kinase Inhibition. Journal of Medicinal Chemistry.

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016).[2] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.[2]

  • Synthetic Methodology (Nitrobenzamides)

    • Organic Syntheses, Coll.[2] Vol. 10, p.54 (2004).[2] Preparation of secondary amines via 2-nitrobenzenesulfonamides (Analogous chemistry).

  • Kinase Assay Protocols (TSA/DSF)

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[2] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2, 2212–2221.[2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for improving the yield of N-(3-bromophenyl)-2-nitrobenzamide synthesis.

Welcome to the technical support center for the synthesis of N-(3-bromophenyl)-2-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable advice for optimizing this critical amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and proactively enhance your reaction outcomes.

Section 1: Reaction Fundamentals & Mechanism

This section addresses the core principles of the synthesis, which typically involves the reaction of 2-nitrobenzoyl chloride with 3-bromoaniline. This is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1]

Q1: What is the fundamental reaction for synthesizing N-(3-bromophenyl)-2-nitrobenzamide?

A1: The synthesis is an amide bond formation achieved through the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative, 2-nitrobenzoyl chloride, and a primary amine, 3-bromoaniline. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[2]

  • Electrophile: 2-nitrobenzoyl chloride

  • Nucleophile: 3-bromoaniline

  • Product: N-(3-bromophenyl)-2-nitrobenzamide

  • Byproduct: Hydrochloric Acid (HCl)

Q2: Can you illustrate the reaction mechanism?

A2: Certainly. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base then deprotonates the resulting amidium ion to yield the final, neutral amide product.[2][3]

Reaction_Mechanism R1 3-Bromoaniline (Nucleophile) Int Int R1->Int Nucleophilic Attack R2 2-Nitrobenzoyl Chloride (Electrophile) R2->Int P1 Amidium Ion + Cl⁻ P2 N-(3-bromophenyl)-2-nitrobenzamide (Product) P1->P2 Deprotonation Base Base Base->P1 Int->P1 Elimination of Cl⁻

Caption: Nucleophilic addition-elimination mechanism.

Section 2: Proactive Yield Optimization

Achieving a high yield begins before the reaction is even started. Careful selection of reagents and conditions is paramount.

Q3: How critical is the quality of the starting materials and solvents?

A3: It is absolutely critical. Acyl chlorides like 2-nitrobenzoyl chloride are highly sensitive to moisture.[4] Any water present in the reagents or solvent will hydrolyze the acyl chloride back to the unreactive 2-nitrobenzoic acid, directly reducing the potential yield.

Recommendations:

  • Solvents: Use anhydrous grade solvents. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are common choices.[5]

  • Reagents: Ensure 3-bromoaniline is pure. Impurities can lead to side reactions. 2-nitrobenzoyl chloride should be used as fresh as possible or redistilled if its purity is questionable.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

Q4: How do I choose the right base for this reaction? What is its role?

A4: The base is crucial for neutralizing the HCl generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine (3-bromoaniline), forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and drastically lowering the yield.[1][2]

Base TypeExample(s)pKaHKey Considerations
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)~10.7Standard organic bases. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous.
Pyridine Derivatives Pyridine, 4-Dimethylaminopyridine (DMAP)~5.2 (Pyridine)Pyridine can act as both a base and a nucleophilic catalyst. DMAP is a highly effective catalyst used in small amounts alongside a stoichiometric base.[]
Inorganic Bases Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃)N/AUsed in biphasic "Schotten-Baumann" conditions, typically with an organic solvent and water. The base remains in the aqueous phase.[4][7]

Q5: What is the optimal temperature for this reaction?

A5: The reaction between an acyl chloride and an amine is typically very fast and exothermic.[]

  • Initial Stage: It is highly recommended to start the reaction at a low temperature, such as 0 °C (ice bath). This helps control the initial exotherm upon adding the acyl chloride.

  • Reaction Progression: After the initial addition, the reaction can often be allowed to warm to room temperature and stirred for several hours to ensure completion.[5] Running the reaction at elevated temperatures is usually unnecessary and may increase the rate of side reactions or degradation.

Section 3: Troubleshooting Common Issues

Even with careful planning, experiments can encounter problems. This section provides a logical framework for diagnosing and solving them.

Troubleshooting_Yield Start Low Yield or No Reaction C1 Issue with Starting Materials? Start->C1 C2 Suboptimal Reaction Conditions? Start->C2 C3 Workup/Purification Problem? Start->C3 S1a Acyl Chloride Hydrolyzed C1->S1a Check for moisture S1b Amine is Protonated/Unreactive C1->S1b Check amine quality S2a Insufficient Base C2->S2a Verify base stoichiometry S2b Incorrect Temperature C2->S2b Control exotherm S3a Product Lost During Extraction C3->S3a Check pH of aqueous layer

Caption: Troubleshooting logic for low reaction yield.

Q6: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 3-bromoaniline. What happened?

A6: This is a classic symptom of amine deactivation. The most probable cause is the protonation of the 3-bromoaniline by the HCl byproduct. This indicates an issue with your base.

  • Insufficient Base: Did you use at least one full equivalent of base relative to the acyl chloride? The stoichiometry is 1:1 for the reaction and 1:1 for neutralization.

  • Weak Base: If you used a very weak base, it might not be strong enough to effectively scavenge the HCl as it's formed.

  • Base Addition: Ensure the base is present in the reaction mixture with the amine before adding the acyl chloride.[8]

Q7: After workup, my crude product is an oil that won't crystallize, or my NMR shows multiple products. What are the likely side reactions?

A7: Several side reactions are possible:

  • Diacylation: If the reaction conditions are too harsh or if there's an excess of acyl chloride, a second molecule of 2-nitrobenzoyl chloride could potentially react with the amide nitrogen. This is less likely with secondary amides but can occur.

  • Reaction with Base: If a nucleophilic base like triethylamine or pyridine is used, it can react with the acyl chloride to form an acylammonium salt. While often a productive intermediate, under certain conditions it can lead to other byproducts.

  • Hydrolysis: As mentioned, if moisture is present, you will form 2-nitrobenzoic acid. During an aqueous workup, this can be removed by washing with a mild aqueous base (e.g., NaHCO₃ solution). Check the pH of your wash layers to confirm removal.

Q8: I have a good yield, but my product is difficult to purify. What are some effective purification strategies?

A8: N-(3-bromophenyl)-2-nitrobenzamide is a neutral, relatively nonpolar molecule.

  • Aqueous Wash: First, wash your organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any 2-nitrobenzoic acid. Finish with a brine wash to remove excess water before drying.[8]

  • Recrystallization: This is often the most effective method for purifying solid amides. Screen various solvent systems. A good starting point would be ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. Use a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes, to elute your product. Monitor the fractions by TLC.

Section 4: Protocols and Procedures

Detailed Experimental Protocol: Synthesis of N-(3-bromophenyl)-2-nitrobenzamide

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Materials:

  • 3-bromoaniline (1.0 eq)

  • 2-nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-bromoaniline (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the amine (concentration approx. 0.2-0.5 M). Add the base (TEA or DIPEA, 1.2 eq) and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

References

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • MacMillan, D. S., et al. (2013). This reference appears to be a duplicate of the first one, providing the same information. Green Chemistry, 15(3), 596-600. [Link]

  • El-Faham, A., & Albericio, F. (2018). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 51(7), 1625-1635. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (2020). Preparation of Amides. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Warner, B. P., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Fu, Y., et al. (2020). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 9(5), 539-545. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Tucker, J. W., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(21), 7893–7902. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Contreras, R., et al. (1983). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. [Link]

  • PubChem. (n.d.). N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • LibreTexts Chemistry. (2019). Multistep Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile. [Link]

  • Dumanović, D., et al. (n.d.). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine. [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • Google Patents. (n.d.).

Sources

troubleshooting low purity in nitrobenzamide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzamide Recrystallization & Purification

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Low Purity & Process Failures in Nitrobenzamide Synthesis

Executive Summary

Low purity in nitrobenzamide derivatives (3-nitrobenzamide, 4-nitrobenzamide) is rarely a failure of the crystallization technique alone; it is often a failure of pre-crystallization impurity management . The nitro group (-NO₂) introduces strong electron-withdrawing effects that influence solubility and acidity, while the amide group (-CONH₂) creates potential for hydrogen-bonding networks that can trap impurities (occlusion).

This guide prioritizes a "Chemical Wash First, Recrystallize Second" approach to guarantee purity >99%.

Module 1: Diagnosis (The Triage)

Identify the root cause of your purity failure before attempting a fix.

Q: My melting point is broad and depressed (e.g., 5-10°C below literature). What is the primary suspect? A: The most common impurity is the corresponding Nitrobenzoic Acid (starting material or hydrolysis byproduct).

  • Mechanism: Nitrobenzoic acids can co-crystallize with benzamides due to similar hydrogen bonding motifs (dimer formation). Standard recrystallization often fails to separate them efficiently.[1]

  • Confirmation: Check 1H-NMR. A broad singlet >11 ppm (COOH) or a shift in the aromatic region indicates acid contamination.

  • Immediate Fix: Do not recrystallize yet. Perform a Bicarbonate Wash (See Module 2).

Q: My product is dark yellow/brown, but the literature says "pale yellow" or "white." A: This indicates oxidative tars or azo-coupling byproducts .

  • Mechanism: Nitro compounds are susceptible to partial reduction or coupling during synthesis, creating highly colored azo/azoxy impurities.

  • Immediate Fix: Activated Carbon (Charcoal) treatment during the hot filtration step.[2][3]

Q: The solution turned into a separate liquid phase ("Oiled Out") instead of crystallizing. A: This is a thermodynamic stability issue.

  • Cause: The impurity profile has lowered the melting point of your solid below the boiling point of your solvent mixture, or you are in a "metastable zone" where liquid-liquid phase separation (LLPS) is energetically favored over nucleation.

  • Immediate Fix: Re-heat to dissolve, add a small amount of the "good" solvent (e.g., Ethanol), and seed the solution at a higher temperature.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Symptom: Low Purity CheckMP Check Melting Point (MP) Start->CheckMP CheckNMR Check 1H-NMR Start->CheckNMR Color_Bad Dark Color / Tars Start->Color_Bad Visual Inspection Oiling Oiling Out Start->Oiling During Cooling MP_Low MP Depressed (>5°C) CheckMP->MP_Low Broad Range AcidImpurity Cause: Nitrobenzoic Acid (Co-crystallization) CheckNMR->AcidImpurity COOH Peak MP_Low->AcidImpurity TarImpurity Cause: Oxidative Tars (Chromophores) Color_Bad->TarImpurity LLPS Cause: LLPS / High Supersaturation Oiling->LLPS Sol_Bicarb FIX: NaHCO3 Wash (Before Recrystallization) AcidImpurity->Sol_Bicarb Sol_Carbon FIX: Hot Filtration with Activated Carbon TarImpurity->Sol_Carbon Sol_Seed FIX: Seed @ High Temp + Add Good Solvent LLPS->Sol_Seed

Figure 1: Decision matrix for identifying and remediating purity issues in nitrobenzamide synthesis.

Module 2: The "Chemical Wash" (Pre-Treatment)

Crucial Step: Do not skip this if your starting material was an acid chloride or acid.

Recrystallization is a physical separation. If your impurity (Nitrobenzoic Acid) is chemically similar to your product (Nitrobenzamide), physical separation is inefficient. Use Chemical Separation first.

Protocol: The Bicarbonate Scrubber

  • Suspend your crude solid in Ethyl Acetate (EtOAc). Nitrobenzamide is moderately soluble; the acid is also soluble.

  • Wash the organic layer 2x with 10% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry:

      
      
      
    • Result: The impurity moves to the water layer. The amide remains in the EtOAc.

  • Wash with Brine (Saturated NaCl) to remove trapped water.

  • Dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent to yield a "Pre-Purified" solid.

  • Now proceed to recrystallization.[4][5][6]

Module 3: Optimized Recrystallization Protocol

System: Ethanol / Water (Solvent / Anti-Solvent)

This system is superior to single-solvent systems for nitrobenzamides because it allows for fine control of supersaturation.

Step-by-Step SOP:

StepActionTechnical Rationale
1. Dissolution Place crude solid in Erlenmeyer flask. Add 95% Ethanol (approx 5-10 mL per gram). Heat to boiling on a steam bath/hot plate.Ethanol is the "Good" solvent.[7] High temp maximizes solubility (

).
2. Saturation If solid remains, add Ethanol dropwise until just dissolved.[8] If colored, add activated carbon and filter hot.Ensures we are at the solubility limit. Carbon removes chromophores.
3. Nucleation Remove from heat.[2] While still hot (~70°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.Water is the "Anti-solvent". Turbidity signals the metastable limit.
4. Clarification Add 1-2 drops of Ethanol to clear the turbidity.This pushes the system slightly back into the stable zone to prevent "crashing out" or oiling.
5. Slow Cooling Cover flask with foil/watch glass. Allow to cool to Room Temp (RT) undisturbed. Do not stir. Stirring induces rapid nucleation (small, impure crystals). Slow cooling promotes large, pure lattice growth.[7]
6. Yield Max Once at RT, place in an ice bath (0-4°C) for 20 minutes.Lowers solubility (

) to maximize recovery (Yield).
7. Isolation Vacuum filter.[2] Wash cake with ice-cold 50:50 Ethanol/Water .Removes mother liquor containing soluble impurities without re-dissolving crystals.

Module 4: Advanced Troubleshooting (FAQ)

Q: I followed the protocol, but I still have "Oiling Out" (Liquid-Liquid Phase Separation). A: This happens when the saturation temperature > the melting point of the oiled phase.

  • The Fix: You likely added too much water (anti-solvent) too quickly.

    • Re-heat the mixture until it is a clear solution (single phase).

    • Add a small volume of Ethanol (Good Solvent).

    • Seed the solution: Add a tiny crystal of pure nitrobenzamide when the solution is roughly 10-15°C below boiling. This provides a template for crystal growth, bypassing the liquid phase.[5]

Q: Can I use Methanol instead of Ethanol? A: Yes, but be cautious.

  • Pros: Methanol often dissolves nitro compounds better than ethanol.

  • Cons: Methanol is toxic. More importantly, methyl esters (impurities) are more soluble in methanol, which is good for purification, but if you are doing a transesterification reaction, methanol can react with residual acid chlorides. Ethanol/Water is generally safer and robust for amides.

Q: How do I separate the para isomer from the meta isomer? A: Recrystallization is difficult for isomer separation (eutectic mixtures).

  • Strategy: Para-nitrobenzamide usually has a higher melting point and lower solubility than the meta-isomer due to better lattice packing (symmetry).

  • Technique: Use Fractional Crystallization .[9] Dissolve the mixture in the minimum amount of hot Ethanol. Cool only to room temperature (not ice). The precipitate will be enriched in the para-isomer. Filter. The filtrate (mother liquor) will contain the meta-isomer. Repeat 2-3 times for high purity.

Visualizing the Recrystallization Workflow

RecrystallizationFlow Crude Crude Solid (Acid + Amide) Wash NaHCO3 Wash (Remove Acid) Crude->Wash Chemical Purification Dissolve Dissolve in Hot EtOH Wash->Dissolve Physical Purification Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty AntiSolv Add Warm Water (To Turbidity) Dissolve->AntiSolv If clean Filter->AntiSolv Clear Add drop EtOH (Clear Turbidity) AntiSolv->Clear Cool Slow Cool -> Ice Clear->Cool Isolate Pure Crystals Cool->Isolate

Figure 2: The "Sandwich" Protocol combining chemical washing and solvent/anti-solvent recrystallization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent selection).

  • PubChem. 4-Nitrobenzamide Compound Summary. National Center for Biotechnology Information. (Physical properties and solubility data).

  • Org. Synth. m-Nitrobenzoic Acid.[6] Organic Syntheses, Coll. Vol. 1, p.391 (1941). (Describes the hydrolysis impurities and acid handling).

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. (Thermodynamic explanation of LLPS).

Sources

Technical Support Center: Stability of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-bromophenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, specifically under basic hydrolysis conditions. Here, you will find expert-driven FAQs, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: How stable is N-(3-bromophenyl)-2-nitrobenzamide under basic hydrolysis conditions?

N-(3-bromophenyl)-2-nitrobenzamide is notably susceptible to hydrolysis under basic conditions. Amide bonds, while generally robust, can be cleaved with the application of aqueous base and heat.[1][2] The stability of this specific molecule is significantly reduced due to the electronic properties of its substituents. The presence of a strong electron-withdrawing nitro group in the ortho position of the benzamide ring makes the carbonyl carbon highly electrophilic and thus more prone to nucleophilic attack by a hydroxide ion.[3] The bromine atom on the N-phenyl ring also contributes a moderate electron-withdrawing inductive effect, further facilitating the reaction.

Q2: What are the expected products from the basic hydrolysis of N-(3-bromophenyl)-2-nitrobenzamide?

The hydrolysis of the amide bond results in the formation of a carboxylic acid and an amine.[4] Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate salt, and the amine will be liberated. Following an acidic workup to neutralize the mixture, the final products are:

  • 2-Nitrobenzoic acid

  • 3-Bromoaniline

Q3: How do the nitro and bromo substituents specifically influence the rate of hydrolysis?

The rate of amide hydrolysis is highly dependent on the electrophilicity of the carbonyl carbon.

  • The ortho-Nitro Group: This group is a powerful electron-withdrawing substituent. It deactivates the aromatic ring and pulls electron density away from the amide carbonyl group through both the inductive and resonance effects. This depletion of electron density makes the carbonyl carbon significantly more electron-deficient and therefore a prime target for attack by the hydroxide nucleophile, accelerating the hydrolysis rate compared to unsubstituted benzamides.

  • The meta-Bromo Group: As a halogen, bromine is electron-withdrawing through induction. While its effect is less pronounced than the ortho-nitro group, it further reduces electron density on the nitrogen atom and, by extension, the overall amide system, contributing to a faster hydrolysis rate than a non-brominated analogue.

Q4: What are the typical reaction conditions required for complete hydrolysis?

Achieving complete hydrolysis generally requires heating the amide in the presence of a moderately concentrated aqueous base.[1][5] A typical starting point would be refluxing the compound in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The use of a co-solvent such as methanol or ethanol can be beneficial if the starting material has poor solubility in the aqueous base.[5] Reaction times can range from a few hours to overnight, depending on the scale and exact conditions.

Q5: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be effectively monitored by periodically sampling the reaction mixture and analyzing it using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): This is the simplest method. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the non-polar starting material from the more polar amine and carboxylic acid products. The disappearance of the starting material spot indicates reaction progression.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a pH modifier like formic acid or TFA for better peak shape) can effectively separate the reactant from the products.

Troubleshooting Guide

This section addresses common problems encountered during the basic hydrolysis of N-(3-bromophenyl)-2-nitrobenzamide.

Issue 1: Incomplete or No Reaction
  • Symptoms: The starting material is largely unreacted after the expected reaction time, as observed by TLC or HPLC.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Base Concentration The hydroxide ion is the reactant. Increase the concentration of the NaOH or KOH solution to 20% or even 40% for very resistant substrates.[6]
Low Reaction Temperature Amide hydrolysis has a significant activation energy barrier. Ensure the reaction mixture is heated to reflux to provide sufficient energy for the reaction to proceed at a reasonable rate.[5]
Poor Solubility If the amide is not dissolving in the aqueous base, the reaction will be slow. Add a co-solvent like ethanol, methanol, or dioxane to improve solubility and facilitate interaction between the substrate and the hydroxide ions.[6]
Short Reaction Time Some amides require prolonged heating.[1] Extend the reaction time, monitoring every few hours until no further change is observed.
Issue 2: Formation of Unexpected Byproducts
  • Symptoms: TLC or HPLC analysis shows multiple spots/peaks in addition to the starting material and expected products.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Product Degradation 2-Nitrobenzoic acid or 3-bromoaniline may be unstable under prolonged, harsh basic conditions at high temperatures.
Action: Attempt the hydrolysis under milder conditions (e.g., lower temperature for a longer time, or use a weaker base like Na₂CO₃ if feasible).
Side Reactions Although less common than hydrolysis, very harsh conditions could potentially lead to other reactions, such as nucleophilic aromatic substitution of the nitro group.
Action: Characterize the byproducts using mass spectrometry (LC-MS) to understand the degradation pathway. This will inform the optimization of reaction conditions to minimize their formation.
Issue 3: Difficulties During Product Isolation (Workup)
  • Symptoms: Low yield of one or both products; formation of emulsions during extraction.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect pH for Extraction The separation of the acidic (2-nitrobenzoic acid) and basic (3-bromoaniline) products depends entirely on their ionization state at a given pH.
Action: After hydrolysis, ensure the solution is strongly basic (pH > 12) before extracting the 3-bromoaniline with an organic solvent (e.g., dichloromethane, ethyl acetate). Then, carefully acidify the remaining aqueous layer with concentrated HCl to pH < 2 to precipitate the 2-nitrobenzoic acid, which can then be filtered or extracted.
Emulsion Formation The presence of carboxylate salts can lead to the formation of stable emulsions during liquid-liquid extraction.
Action: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Basic Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(3-bromophenyl)-2-nitrobenzamide (1.0 eq).

  • Reagents: Add a 20% (w/v) aqueous solution of sodium hydroxide (10-20 volumes, e.g., 10-20 mL per gram of amide). If solubility is low, add ethanol or methanol as a co-solvent until the mixture is a suspension or solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 2-4 hours and analyzing by TLC or HPLC. The reaction is complete when the starting material is no longer detectable.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

    • Dilute the residue with water and transfer it to a separatory funnel.

    • Extract the aqueous solution with ethyl acetate or dichloromethane (3x volumes) to remove the 3-bromoaniline product. Combine the organic layers.

    • Cool the remaining aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.

    • The 2-nitrobenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Wash the combined organic layers from the previous step with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-bromoaniline.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mobile phase of 30-50% ethyl acetate in hexane is a good starting point.

  • Spotting: On a TLC plate, spot the starting material (dissolved in a solvent like acetone), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The starting amide will be less polar (higher Rf value) than the 3-bromoaniline and the highly polar 2-nitrobenzoic acid (which will likely remain at the baseline). The reaction is complete when the spot corresponding to the starting material has disappeared.

Visualizations
Mechanism of Basic Hydrolysis

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed amide hydrolysis.

Troubleshooting Workflow for Incomplete Hydrolysis

This diagram outlines the logical steps to diagnose and resolve an incomplete reaction.

Troubleshooting Workflow start Incomplete Hydrolysis Observed via TLC/HPLC check_temp Is reaction at reflux? start->check_temp check_base Is base conc. ≥ 10%? check_temp->check_base Yes increase_temp Increase heat to ensure reflux check_temp->increase_temp No check_sol Is starting material soluble? check_base->check_sol Yes increase_base Increase [NaOH] to 20-40% check_base->increase_base No check_time Has reaction run for sufficient time? check_sol->check_time Yes add_cosolvent Add co-solvent (EtOH / MeOH) check_sol->add_cosolvent No extend_time Extend reaction time (monitor periodically) check_time->extend_time No success Reaction Complete check_time->success Yes increase_temp->check_base increase_base->check_sol add_cosolvent->check_time extend_time->success

Caption: Troubleshooting logic for incomplete hydrolysis reactions.

References
  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Sudborough, J. J., Jackson, P. G., & Lloyd, L. L. (1897). XVIII.—Diortho-substituted benzoic acids. Part III. Hydrolysis of substituted benzamides. Journal of the Chemical Society, Transactions, 71, 229-239. Available from: [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1533-1537. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Available from: [Link]

  • NHSJS. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. Available from: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • ResearchGate. The reaction conditions for replacing an amine group with bromine. Available from: [Link]

  • Allen. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Available from: [Link]

  • RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available from: [Link]

  • MDPI. (2018). Amide Bond Activation of Biological Molecules. Available from: [Link]

  • Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]

  • Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Available from: [Link]

  • Chemguide. (2016). other reactions of amides. Available from: [Link]

  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Amides. Available from: [Link]

  • Unknown Source. HYDROLYSIS. Available from: [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Available from: [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • The Journal of Organic Chemistry. (1983). Rapid procedure for the hydrolysis of amides to acids. Available from: [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available from: [Link]

  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

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overcoming steric hindrance in 2-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Substituted Benzamide Synthesis Status: Active Operator: Senior Application Scientist

Diagnostic & Strategy Module

Welcome. You are likely here because a standard EDC/NHS or DCC coupling failed to yield your 2-substituted benzamide. The ortho-substituent creates a "picket fence" effect, blocking the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle) and protecting the carbonyl carbon.

To solve this, we must move beyond standard activation. Use the decision matrix below to select the correct protocol for your substrate's severity.

ReagentSelection Start Start: Assess Steric Bulk BulkLevel Is the Benzene Ring 2,6-Disubstituted? Start->BulkLevel Moderate No (Only 2-Substituted) Moderate Hindrance BulkLevel->Moderate No Severe Yes (2,6-Disubstituted) Severe Hindrance BulkLevel->Severe Yes Chiral Is the Amine/Acid Chiral? Moderate->Chiral TFFH Protocol C: Acyl Fluoride (TFFH) Severe->TFFH The 'Bunker Buster' T3P Protocol A: T3P (Propylphosphonic Anhydride) Chiral->T3P Yes (Prevent Epimerization) Ghosez Protocol B: Ghosez's Reagent (Acid Chloride) Chiral->Ghosez No (Max Reactivity)

Figure 1: Reagent Selection Matrix. Selects the optimal pathway based on steric severity and chirality risks.

Technical Protocols (The "Fixes")
Protocol A: The Modern Standard (T3P)

Best For: 2-substituted substrates where epimerization is a concern, or when easy workup is required. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride. It activates the carboxylic acid while the byproduct (water-soluble phosphonate) buffers the reaction. It is superior to HATU for hindered systems because it does not rely on a bulky leaving group that adds to the steric congestion [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve the 2-substituted benzoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Note: Pyridine often gives higher yields for hindered substrates due to acylation catalysis.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. For hindered substrates, heat to 50-60°C.

    • Checkpoint: Monitor by TLC/LCMS. T3P reactions are cleaner but can be slower than acid chlorides.

  • Workup: Wash with water, 1M HCl, and saturated NaHCO₃. The T3P byproducts are completely water-soluble.[1]

Why this works: T3P creates a highly reactive mixed anhydride in situ but lacks the bulk of the uronium moiety found in HATU/HBTU, allowing the amine better access to the carbonyl [2].

Protocol B: The "Neutral" Acid Chloride (Ghosez's Reagent)

Best For: Acid-sensitive substrates or when Thionyl Chloride/Oxalyl Chloride is too harsh. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions. This avoids the HCl generation that occurs with SOCl₂, which can degrade sensitive protecting groups [3].

Step-by-Step Workflow:

  • Activation: Dissolve 2-substituted benzoic acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.

    • Observation: The solution should remain clear. CO₂ is not evolved, unlike Oxalyl Chloride.

  • Coupling: In a separate flask, mix the amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM.

  • Cannulation: Cannulate the activated acid chloride solution slowly into the amine solution at 0°C.

  • Reaction: Stir at RT for 2–12 hours.

Why this works: It generates the highly reactive acid chloride intermediate without the "acidic spike" of traditional chlorinating agents. The small size of the chloride leaving group is ideal for overcoming the ortho-substituent's steric wall.

Protocol C: The "Bunker Buster" (Acyl Fluorides via TFFH)

Best For: 2,6-disubstituted benzamides (Severe Steric Hindrance) where Acid Chlorides fail due to instability or lack of reactivity. Mechanism: Acyl fluorides are more stable to hydrolysis than acid chlorides but, paradoxically, often more reactive toward amines in hindered systems due to the small atomic radius of Fluorine and the high strength of the C-F bond which maintains the electrophilicity of the carbonyl [4].

Step-by-Step Workflow:

  • Setup: Dissolve the sterically crowded acid (1.0 equiv) and amine (1.2 equiv) in DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv).

  • Base: Add DIPEA (3.0 equiv).

  • Execution: Stir at RT. If no reaction occurs after 6 hours, reflux DCM or switch solvent to DCE and heat to 60°C.

Why this works: The acyl fluoride intermediate is small enough to slip past the 2,6-substituents. Unlike acid chlorides, acyl fluorides are stable enough to be isolated on silica gel if necessary, preventing decomposition before the slow amine attack can occur [5].

Comparative Data: Reagent Efficiency
FeatureT3P (Protocol A)Ghosez's Reagent (Protocol B)TFFH (Protocol C)HATU (Standard)
Steric Tolerance HighVery HighExtreme Moderate
Epimerization Risk Lowest ModerateLowModerate/High
Byproduct Removal Aqueous WashSolvent EvaporationChromatographyChromatography
Moisture Sensitivity LowHighModerateModerate
Primary Use Case Scale-up / ChiralAcid-Sensitive / Hindered2,6-DisubstitutedGeneral Purpose
Troubleshooting & FAQ

Q: My reaction shows 100% conversion to the active ester but 0% conversion to the amide. Why?

  • Diagnosis: The amine is likely too hindered or not nucleophilic enough to attack the intermediate.

  • Fix: Switch to Protocol C (Acyl Fluoride) . The Fluorine atom is significantly smaller than the OBt/OAt group in HATU or the Cl in acid chlorides, reducing the transition state energy barrier. Alternatively, add a Lewis Acid catalyst like Zn(OTf)₂ (10 mol%) to the T3P reaction.

Q: I see a major byproduct with M+ mass corresponding to the dimer of the acid.

  • Diagnosis: Hydrolysis of the activated intermediate by trace water. The activated acid reacts with a molecule of the starting acid (now deprotonated) to form a symmetric anhydride.

  • Fix: Ensure solvents are anhydrous (Karl Fischer < 100 ppm). If using Ghosez's reagent, ensure the receiving amine flask is dry.

Q: Can I use these methods for ortho-amino benzamides (Anilines)?

  • Diagnosis: Anilines are poor nucleophiles.

  • Fix: Yes, but you must use Protocol B (Ghosez) or Protocol C (TFFH) . T3P and HATU often struggle with electron-deficient anilines in sterically hindered environments. Heating (reflux in DCE) is almost always required.

Mechanistic Visualization

The following diagram illustrates why T3P and Acyl Fluorides succeed where HATU fails in sterically congested zones.

Mechanism Substrate 2-Substituted Benzoic Acid HATU_Path HATU Activation Substrate->HATU_Path TFFH_Path TFFH Activation Substrate->TFFH_Path HATU_Inter Active Ester (OBt) Bulky Leaving Group HATU_Path->HATU_Inter HATU_Fail Steric Clash: Amine cannot approach HATU_Inter->HATU_Fail Leaving Group too large for ortho-substitution TFFH_Inter Acyl Fluoride (C-F) Small Leaving Group TFFH_Path->TFFH_Inter TFFH_Success Successful Attack: Amine slips past steric wall TFFH_Inter->TFFH_Success Small Atomic Radius of F allows nucleophilic entry

Figure 2: Steric Comparison of Leaving Groups. The bulky OBt group (HATU) often blocks the amine path in ortho-substituted systems, whereas the small Fluorine atom (TFFH) permits access.

References
  • Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Synthesis of Hindered Amides." Organic Process Research & Development.

  • Bode, J. W., et al. (2014).[2] "The Synthesis of Sterically Hindered Amides." Chimia.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Organic Syntheses.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent." Journal of the American Chemical Society.[2][3]

  • Patterson, A. W., et al. (2011). "Acyl Fluorides in Porphyrin Synthesis." Inorganic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the 1H NMR chemical shifts of N-(3-bromophenyl)-2-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction and comparison with structurally related analogs to offer a robust and scientifically grounded interpretation.

The Structural Rationale: Understanding Substituent Effects

The 1H NMR spectrum of N-(3-bromophenyl)-2-nitrobenzamide is governed by the electronic and steric influences of its constituent functional groups: the 2-nitrobenzamide moiety and the 3-bromophenyl group. The electron-withdrawing nature of the nitro group and the bromine atom, coupled with the anisotropic effects of the aromatic rings and the amide linkage, results in a complex and informative spectrum.

To dissect these influences, we will compare the predicted chemical shifts of our target molecule with the experimentally determined spectra of key structural analogs: 2-nitrobenzoic acid, 3-bromoaniline, and benzanilide. This comparative approach allows for a logical deconstruction of the molecule and a more accurate assignment of the proton signals.

Predicted 1H NMR Spectrum of N-(3-bromophenyl)-2-nitrobenzamide

The following table outlines the predicted 1H NMR chemical shifts, multiplicities, and coupling constants for N-(3-bromophenyl)-2-nitrobenzamide. These predictions are derived from established principles of NMR spectroscopy and analysis of the provided search results for analogous compounds.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Justification
H-N (Amide)10.0 - 10.5Singlet (broad)-Amide protons are typically deshielded and often appear as broad singlets due to quadrupole broadening and potential hydrogen exchange.
H-6'8.2 - 8.4Doublet of doubletsJ = ~8, ~2Ortho to the electron-withdrawing nitro group, this proton is expected to be significantly downfield.
H-3'8.0 - 8.2Doublet of doubletsJ = ~8, ~2Also influenced by the nitro group, though to a lesser extent than H-6'.
H-4', H-5'7.6 - 7.8Multiplet-These protons on the 2-nitrobenzoyl ring will be deshielded and exhibit complex splitting patterns.
H-27.9 - 8.1TripletJ = ~2This proton is ortho to the bromine and meta to the amide linkage, leading to a downfield shift and triplet multiplicity due to coupling with H-4 and H-6.
H-67.4 - 7.6Doublet of doubletsJ = ~8, ~2Ortho to the amide linkage and meta to the bromine.
H-47.3 - 7.5Doublet of doubletsJ = ~8, ~2Meta to both the bromine and the amide group.
H-57.2 - 7.4TripletJ = ~8This proton is situated between two other protons on the brominated ring.

Comparative Analysis with Structural Analogs

To validate our predictions, we will now compare them with the experimental data of key structural fragments and a closely related molecule.

2-Nitrobenzoic Acid

The aromatic protons of 2-nitrobenzoic acid provide a reference for the 2-nitrobenzoyl moiety of our target compound. The electron-withdrawing nitro and carboxylic acid groups deshield the aromatic protons, shifting them downfield.[1][2] The proton ortho to the nitro group (H-6) is typically the most deshielded.

3-Bromoaniline

The 1H NMR spectrum of 3-bromoaniline offers insight into the chemical shifts of the 3-bromophenyl ring.[3][4][5] The protons ortho and para to the amino group are shielded relative to benzene, while the bromine atom has a deshielding effect. In our target molecule, the amide linkage will have a more significant deshielding effect than the simple amino group.

Benzanilide

Benzanilide serves as a fundamental model for the amide linkage and the interaction between the two aromatic rings.[6][7][8][9] The amide proton in benzanilide is observed as a broad singlet downfield, and the protons on both rings are in the aromatic region, with those ortho to the amide carbonyl and the NH group being the most deshielded.

Experimental Protocol: A Standardized Approach to 1H NMR Acquisition

For the acquisition of high-quality 1H NMR spectra for compounds such as N-(3-bromophenyl)-2-nitrobenzamide, the following experimental protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amide proton.[10]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of N-(3-bromophenyl)-2-nitrobenzamide and the labeling of the non-equivalent protons.

Caption: Structure of N-(3-bromophenyl)-2-nitrobenzamide with proton labeling.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of N-(3-bromophenyl)-2-nitrobenzamide. By leveraging a comparative approach with structurally similar molecules, we have established a reliable framework for interpreting the chemical shifts and multiplicities of the key proton signals. The provided experimental protocol offers a standardized method for acquiring high-quality data, which will be essential for the empirical validation of these predictions. This in-depth guide serves as a valuable resource for researchers working with this and related compounds, facilitating more efficient and accurate structural elucidation.

References

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • PubChem. 3-Bromoaniline. [Link]

  • ResearchGate. Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively. [Link]

  • SpectraBase. Benzanilide - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 2-Nitrobenzoic acid. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

Sources

FT-IR spectrum analysis of nitro and amide functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to FT-IR Spectrum Analysis: Distinguishing Nitro and Amide Functional Groups

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and powerful analytical technique for this purpose.[1][2][3] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2][4] This guide offers an in-depth comparison of the FT-IR spectral signatures of two crucial functional groups: nitro (–NO₂) and amide (–C(O)N<).

Understanding the distinct spectral characteristics of these groups is vital, as their presence defines the chemical reactivity, biological activity, and physical properties of a molecule. This document moves beyond a simple listing of frequencies to explain the causality behind spectral features, providing field-proven insights and self-validating experimental protocols to ensure technical accuracy and trustworthy results.

The Foundation: Molecular Vibrations in IR Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational frequencies.[4][5] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[6] The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹), where peaks indicate absorbed energy. The most informative area for functional group identification is typically between 4000 and 1500 cm⁻¹.[2][4]

Part 1: The Spectroscopic Signature of the Nitro (–NO₂) Group

The nitro group is a powerful electron-withdrawing group, and its presence profoundly influences a molecule's properties.[5] Spectroscopically, it is distinguished by two intense and highly characteristic absorption bands stemming from the stretching of the two N-O bonds.[5][7]

Key Vibrational Modes of the Nitro Group

The most diagnostic features of a nitro group are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption resulting from the two N-O bonds stretching out of phase.[5]

  • Symmetric NO₂ Stretch (νₛ): This strong absorption corresponds to the in-phase stretching of the N-O bonds.[5]

The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, which is why these peaks are typically very intense.[7]

Factors Influencing Nitro Group Absorptions
  • Conjugation: When a nitro group is attached to an aromatic ring, the N-O stretching bands shift to lower wavenumbers (a red shift) compared to aliphatic nitro compounds.[8][9] This is due to resonance, which slightly weakens and lengthens the N-O bonds.

  • Electronic Effects: The presence of other substituents on an aromatic ring can further modulate the peak positions. Electron-donating groups (e.g., –OCH₃, –NH₂) in the ortho or para positions enhance conjugation, shifting the NO₂ stretching frequencies to even lower wavenumbers.[5]

Data Summary: Characteristic FT-IR Absorptions of Nitro Groups
Vibrational ModeAliphatic Nitro (R-NO₂) Wavenumber (cm⁻¹)Aromatic Nitro (Ar-NO₂) Wavenumber (cm⁻¹)Intensity
Asymmetric Stretch (νₐₛ) ~15501550–1475Strong
Symmetric Stretch (νₛ) ~13651360–1290Strong
C–N Stretch -890–835Weaker

Data compiled from sources[5][8][9].

Part 2: The Complex World of Amide (–C(O)N<) FT-IR Spectra

Amides are fundamental in chemistry and biology, forming the peptide bonds that constitute proteins.[10][11] Their FT-IR spectra are more complex than those of nitro compounds and are highly dependent on whether the amide is primary (–CONH₂), secondary (–CONHR), or tertiary (–CONR₂).[12]

Key Vibrational Modes of Amides

The peptide group gives rise to several characteristic bands, with the most diagnostically significant being Amide I, Amide II, and the N-H stretching bands.[13]

  • N–H Stretching (Amide A & B): This applies only to primary and secondary amides.

    • Primary Amides: Exhibit two distinct bands between 3370 and 3170 cm⁻¹, resulting from the symmetric and asymmetric stretching of the N-H bonds in the –NH₂ group.[12]

    • Secondary Amides: Show a single N-H stretching band in a similar region (3370–3170 cm⁻¹).[12] The presence of one versus two peaks is a key differentiator.[14] These bands are often broadened due to hydrogen bonding.[12][15]

  • C=O Stretching (Amide I Band): This is typically the most intense band in an amide's spectrum and is primarily associated with the C=O stretching vibration.[13][15] It is found between 1600 and 1700 cm⁻¹.[13] Its exact position is sensitive to hydrogen bonding and physical state.[15]

  • N–H Bending (Amide II Band): Found only in primary and secondary amides, this band appears between 1510 and 1640 cm⁻¹.[13][16] It arises from a combination of in-plane N-H bending (40-60%) and C-N stretching (18-40%).[13] The Amide II band is a powerful confirmation for the presence of a primary or secondary amide.

Factors Influencing Amide Group Absorptions
  • Hydrogen Bonding: This is the most significant factor. In the solid state, strong intermolecular hydrogen bonding weakens the C=O bond (lowering the Amide I frequency) and stiffens the N-H bond (lowering the N-H stretch frequency). In dilute solutions where hydrogen bonding is minimized, the Amide I frequency increases, and the N-H stretch frequency also shifts higher.[15][17]

  • Conjugation: All amides experience conjugation between the nitrogen lone pair and the carbonyl group, which lowers the C=O stretching frequency compared to ketones.[15]

  • Physical State: Due to the strong influence of hydrogen bonding, spectra of solid-state amides can differ significantly from those in solution.[15]

Data Summary: Characteristic FT-IR Absorptions of Amides
Vibrational ModePrimary Amide (R-CONH₂) Wavenumber (cm⁻¹)Secondary Amide (R-CONHR') Wavenumber (cm⁻¹)Tertiary Amide (R-CONR'₂) Wavenumber (cm⁻¹)Intensity
N–H Stretch 3370–3170 (Two bands)3370–3170 (One band)AbsentMedium-Strong, Broad
Amide I (C=O Stretch) 1690–16501700–16301680–1630Strong, Sharp
Amide II (N-H Bend) 1650–16201570–1515AbsentMedium-Strong

Data compiled from sources[12][13][15].

Part 3: Comparative Analysis - A Guide to Differentiation

While both functional groups absorb strongly in the mid-IR region, a systematic analysis of the entire spectrum allows for unambiguous differentiation.

Head-to-Head Spectral Feature Comparison
Spectral Region (cm⁻¹)Nitro Group (–NO₂)Primary Amide (–CONH₂)Secondary Amide (–CONHR)Tertiary Amide (–CONR₂)
3500–3100 AbsentTwo N-H stretch bandsOne N-H stretch bandAbsent
1700–1600 AbsentStrong Amide I (C=O) and Amide II (N-H)Strong Amide I (C=O) and Amide II (N-H)Strong Amide I (C=O)
1600–1475 Strong Asymmetric NO₂ Stretch (Amide II may appear here)(Amide II may appear here)Absent
1400–1290 Strong Symmetric NO₂ Stretch (Other vibrations)(Other vibrations)(Other vibrations)
A Logic-Based Differentiation Workflow

The following decision-making process can be used to distinguish between these functional groups based on key spectral features.

G start Analyze Spectrum (4000-1200 cm⁻¹) q1 Bands > 3100 cm⁻¹? start->q1 q2 One or Two Bands? q1->q2 Yes q3 Strong, Sharp Band ~1630-1680 cm⁻¹? q1->q3 No q1_yes Yes q1_no No primary_amide Primary Amide (Confirm with Amide I & II) q2->primary_amide Two Bands secondary_amide Secondary Amide (Confirm with Amide I & II) q2->secondary_amide One Band q2_one One Band q2_two Two Bands tertiary_amide Tertiary Amide q3->tertiary_amide Yes q4 Two Strong Bands? (~1550 & ~1350 cm⁻¹) q3->q4 No q3_yes Yes q3_no No nitro Nitro Compound q4->nitro Yes other Other Functional Group or No Match q4->other No q4_yes Yes q4_no No

Caption: Decision workflow for differentiating nitro and amide groups.

Key Takeaways for Differentiation:

  • The 3100 cm⁻¹ Region is Decisive: The presence of N-H stretching bands immediately points to a primary or secondary amide and rules out nitro and tertiary amides.

  • The Nitro "Two-Peak" Signature: The pair of very strong bands for the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) NO₂ stretches is the most definitive feature for a nitro compound.[7]

  • Amide I vs. Nitro Asymmetric Stretch: While the regions can seem close, the Amide I band is typically higher (~1630-1700 cm⁻¹) and associated with other amide bands (N-H stretch, Amide II), whereas the nitro asymmetric stretch is lower (~1550 cm⁻¹) and paired with the symmetric stretch (~1350 cm⁻¹).

  • The Power of Absence: The absence of N-H stretches combined with a strong C=O band suggests a tertiary amide. The absence of a C=O band near 1700 cm⁻¹ but the presence of the two strong nitro peaks confirms a nitro compound.

Part 4: Experimental Protocols for High-Quality Spectra

The quality of an FT-IR spectrum is critically dependent on proper sample preparation.[18] The goal is to obtain a spectrum with strong, sharp peaks and minimal background interference.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Choose Method (ATR, KBr, Thin Film) prep2 Prepare Sample prep1->prep2 acq2 Mount Sample prep2->acq2 acq1 Collect Background Spectrum acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 proc1 Baseline Correction acq3->proc1 proc2 Peak Identification proc1->proc2

Caption: General workflow for FT-IR spectral analysis.

Method 1: Attenuated Total Reflectance (ATR) - For Solids and Liquids

ATR is often the preferred method due to its minimal sample preparation.[18]

  • Setup: Ensure the ATR crystal (commonly diamond) is clean. Wipe with a solvent like isopropanol and allow it to dry.

  • Background: Collect a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder or a drop of the liquid directly onto the crystal surface.

  • Pressure Application: For solids, lower the press arm to ensure firm, even contact between the sample and the crystal.[19]

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Method 2: KBr Pellet - For Solid Samples

This classic transmission technique involves dispersing the sample in an IR-transparent matrix.[18][19]

  • Preparation: Gently grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[19]

  • Pressing: Transfer the powder to a pellet die and apply pressure with a hydraulic press to form a thin, transparent, or translucent pellet.[19]

  • Background: Collect a background spectrum, typically of the empty sample compartment.

  • Acquisition: Place the KBr pellet in the sample holder and collect the spectrum.

  • Note: KBr is hygroscopic; moisture can introduce a broad O-H absorption band. Work quickly and use dry KBr.

Method 3: Thin Film - For Soluble Solids or Non-Volatile Liquids

This is a simple transmission method for samples that can be cast from a solution or are liquids.[20]

  • Preparation (Solids): Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[20]

  • Sample Application: Place a drop of the neat liquid or the solution onto one face of an IR-transparent salt plate (e.g., KBr or NaCl).[20][21] For solutions, allow the solvent to fully evaporate, leaving a thin film of the solid.

  • Assembly: For liquids, a second plate can be placed on top to create a thin capillary film.[21]

  • Background: Collect a background spectrum of the empty sample holder.

  • Acquisition: Mount the plate in the spectrometer and collect the data.

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent after use.[21]

Conclusion

The FT-IR spectra of nitro and amide functional groups present rich, characteristic patterns that enable their confident identification. The key to differentiation lies not in a single peak but in a holistic analysis of the spectrum. Nitro compounds are defined by their powerful two-band signature from asymmetric and symmetric N-O stretching. Amides are identified by the strong Amide I (C=O) band, with primary and secondary amides further confirmed by the presence and multiplicity of N-H stretching and Amide II bending bands. By understanding the vibrational origins of these absorptions and employing rigorous experimental technique, researchers can leverage FT-IR spectroscopy as a definitive tool for structural elucidation in drug development and chemical sciences.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Blando, J. D., & Porcja, R. J. (2000). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. Taylor & Francis. Retrieved from [Link]

  • Clackamas Community College. (n.d.). Nitro Groups. Retrieved from [Link]

  • Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2015). Values of the integrated area of characteristic nitro group absorption... Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • YouTube. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting IR Absorption Peaks. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope... Retrieved from [Link]

Sources

Structural Elucidation of Brominated Benzanilides: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, brominated benzanilides serve as critical scaffolds for antimicrobial agents and salicylanilide derivatives. However, their structural characterization presents unique challenges due to the isotopic signature of bromine and the directing effects of the amide bridge.

This guide provides a technical comparison of ionization strategies (EI vs. ESI) and details the specific fragmentation pathways required to distinguish structural isomers. Unlike generic spectral guides, we focus on the "Ortho Effect" —a proximity-driven cyclization specific to 2-substituted benzanilides—which serves as a definitive diagnostic tool for researchers.

Part 1: The Challenge of the Bromine Isotope

Before analyzing fragmentation, the researcher must validate the molecular ion (


 or 

) using the characteristic bromine isotopic pattern.
  • The 1:1 Doublet: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit two peaks of nearly equal intensity separated by 2 m/z units.

  • Loss of Signature: A transition from a "doublet" peak to a "singlet" peak indicates the neutral loss of the bromine radical (

    
    , 79/81 Da).
    

Part 2: Comparative Analysis of Ionization Techniques

Selecting the correct ionization method is the first decision point in the workflow. The following table compares the two primary alternatives for benzanilide analysis.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV) Soft (Thermal/Voltage)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive; rich structural fingerprint.[1]Minimal; requires CID (MS/MS) to induce fragmentation.
Ortho-Effect Highly Prominent. The radical cation drives cyclization.Weak/Absent. Protonation localizes on the carbonyl oxygen, suppressing radical mechanisms.
Application Structural elucidation; Isomer differentiation.[1]Purity checks; LC-MS quantification; PK studies.
Limit of Detection Nanogram range.Picogram/Femtogram range.

Expert Recommendation: Use ESI-MS/MS for biological matrix quantification (high sensitivity). Use EI-MS during synthesis verification to definitively assign the bromine position (ortho vs. meta/para).

Part 3: Mechanistic Fragmentation Pathways

The fragmentation of brominated benzanilides is governed by two competing mechanisms:


-Cleavage  (Standard) and Proximity Effects  (Ortho-specific).
Standard Amide Cleavage (Meta/Para Isomers)

For isomers where the bromine is in the 3- or 4-position, the dominant pathway is the homolytic cleavage of the amide bond.

  • Pathway:

    
    
    
  • Result: Formation of the benzoyl cation (acylium ion).

  • Secondary Decay: The benzoyl cation loses CO (28 Da) to form the phenyl cation.

The Ortho-Effect (Proximity Effect)

When bromine is in the 2-position (ortho) of the aniline ring, a specific rearrangement occurs.

  • Mechanism: The carbonyl oxygen attacks the ortho-position, leading to the expulsion of the halogen radical (

    
    ).
    
  • Product: A protonated 2-arylbenzoxazole cation.[2][3]

  • Diagnostic Value: An intense

    
     peak is observed only for ortho-isomers. Meta/para isomers rarely show significant halogen loss; they prefer amide cleavage.
    
Visualization of Pathways

The following diagram illustrates the decision logic and chemical pathways.

BenzanilideFragmentation cluster_0 Standard Pathway (Meta/Para) cluster_1 Ortho-Effect Pathway (2-Substituted) Start Brominated Benzanilide (Precursor) AmideCleavage Amide Bond Cleavage (Homolytic) Start->AmideCleavage Major Path (3-Br, 4-Br) Cyclization Cyclization (Proximity Effect) Start->Cyclization Major Path (2-Br only) BenzoylCat Benzoyl Cation [Ph-CO]+ (m/z 105*) AmideCleavage->BenzoylCat Formation of Acylium Ion PhenylCat Phenyl Cation [Ph]+ (m/z 77*) BenzoylCat->PhenylCat Loss of CO (-28 Da) Benzoxazole Benzoxazole Cation [M - Br]+ Cyclization->Benzoxazole Loss of Br Radical (-79/81)

Caption: Divergent fragmentation pathways based on bromine positioning. The Ortho-Effect (Green) is diagnostic for 2-bromo isomers.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these patterns, follow this standardized Direct Probe (EI) or Infusion (ESI) protocol.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). For solubility issues, use 10% Dichloromethane.

  • Concentration: 10 µg/mL (10 ppm).

  • Validation: Ensure the solvent blank is clean at m/z 105 and 77.

Instrument Parameters (EI - Standard)
  • Source Temp: 200°C (Prevents thermal degradation before ionization).

  • Electron Energy: 70 eV (Standard library match energy).[1]

  • Scan Range: m/z 50 – 500.

Instrument Parameters (ESI - MS/MS)
  • Mode: Positive Ion (

    
    ).
    
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical. Low energy will only show the molecular ion; high energy is required to break the amide bond.

Part 5: Data Interpretation Guide

Use this table to interpret the resulting mass spectrum.

m/z (approx)Ion IdentityStructural Significance
M / M+2 Molecular IonDoublet (1:1). Confirms presence of 1 Bromine atom.
[M - 79/81]

High Intensity: Indicates Ortho-Br (Benzoxazole formation). Low Intensity: Indicates Meta/Para-Br.
183 / 185 Bromobenzoyl CationIndicates Br is attached to the Acid (Carbonyl) ring.
105 Benzoyl CationIndicates the Acid ring is unsubstituted (Br is on the Amine ring).
155 / 157 Bromoaniline CationIndicates Br is attached to the Amine ring.
76 Benzyne / PhenylNon-specific aromatic fragment.
Diagnostic Flowchart

InterpretationLogic Input Spectrum Analysis CheckM Check Molecular Ion (Doublet?) Input->CheckM CheckLoss Check [M-Br] Peak (Intensity) CheckM->CheckLoss Confirmed Ortho Isomer: ORTHO (Proximity Effect) CheckLoss->Ortho Strong Peak MetaPara Isomer: META or PARA (Standard Cleavage) CheckLoss->MetaPara Weak/Absent Peak

Caption: Logical workflow for distinguishing ortho-isomers from meta/para-isomers using MS data.

References

  • Bowen, R. D., et al. (2021).[2] "Proximity Effects in Mass Spectra of Benzanilides." European Journal of Mass Spectrometry, 27(5), 181–190.[2][4]

  • BenchChem. (2025).[5] "Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives."

  • Gross, M. L. (2004).[6] "Focus in honor of Fred McLafferty: The McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[6] [6]

  • SaveMyExams. (2025). "Mass Spectrometry Fragmentation Patterns: Bromine Isotopes."

Sources

HPLC retention time of N-(3-bromophenyl)-2-nitrobenzamide vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of N-(3-bromophenyl)-2-nitrobenzamide and Its Process-Related Impurities

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. N-(3-bromophenyl)-2-nitrobenzamide, a critical building block in medicinal chemistry, requires a precise and reliable analytical method to ensure the absence of process-related impurities that could impact the safety and efficacy of the final product. This guide presents a comprehensive analysis of the HPLC retention time characteristics of N-(3-bromophenyl)-2-nitrobenzamide relative to its potential impurities. We will explore the rationale behind chromatographic parameter selection, from stationary phase chemistry to mobile phase optimization, providing a self-validating protocol grounded in established scientific principles. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, stability-indicating HPLC method for this and structurally related compounds.

The Analytical Challenge: Separating Structurally Similar Molecules

The primary challenge in the purity analysis of N-(3-bromophenyl)-2-nitrobenzamide lies in achieving baseline separation from its potential impurities. These impurities typically originate from the synthetic process, primarily the amide coupling of 2-nitrobenzoyl chloride and 3-bromoaniline, or from subsequent degradation.

Potential Impurities Include:

  • Starting Materials:

    • Impurity A (3-bromoaniline): A key reactant, more polar than the final product.

    • Impurity B (2-nitrobenzoic acid): Formed from the hydrolysis of the acyl chloride starting material, it is highly polar and acidic.

  • Process-Related By-products:

    • Impurity C (Isomeric Impurity, e.g., N-(3-bromophenyl)-4-nitrobenzamide): An isomer that may be present in the starting materials. Its structural similarity and comparable polarity make it the most challenging impurity to separate.

    • Impurity D (2-nitrobenzamide): Resulting from the reaction of 2-nitrobenzoyl chloride with ammonia, if present.

  • Degradation Products:

    • Hydrolysis of the central amide bond can regenerate Impurities A and B.

Achieving separation requires an HPLC method with high selectivity, capable of discriminating between subtle differences in hydrophobicity and electronic structure among these analytes.

Method Development Strategy: A Rationale-Driven Approach

A successful HPLC method is not a matter of chance, but of deliberate, scientifically-grounded choices. The primary retention mechanism in reversed-phase (RP) chromatography is hydrophobic interaction, but secondary interactions are crucial for resolving closely related compounds[1].

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorses of reversed-phase HPLC, they may not provide sufficient selectivity for halogenated and nitro-aromatic compounds[2][3]. The presence of multiple aromatic rings and a nitro group in our target analyte and its key impurities suggests that a stationary phase capable of π-π interactions would be advantageous.

  • C18 (Octadecylsilane): Provides excellent hydrophobic retention. It serves as a good starting point but may fail to resolve isomeric impurities (like Impurity C) that have similar hydrophobicity to the main compound.

  • Phenyl-Hexyl Phase: This is our recommended choice. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the electron-rich aromatic rings of the analytes. These interactions provide a secondary, highly selective retention mechanism that is orthogonal to pure hydrophobic retention, which is particularly effective for separating aromatic and halogenated compounds[1][2].

  • Pentafluorophenyl (PFP) Phase: An excellent alternative that offers unique selectivity for halogenated compounds and nitroaromatics due to dipole-dipole, π-π, and ion-exchange interactions[2][4].

Mobile Phase Optimization: Leveraging Solvent Choice and pH

The mobile phase composition is a powerful tool for manipulating selectivity in RP-HPLC[1].

  • Organic Modifier (Acetonitrile vs. Methanol): For phenyl-based columns, methanol is often a more effective solvent for enhancing π-π selectivity. The pi electrons of the nitrile bond in acetonitrile can sometimes disrupt the desired π-π interactions between the analyte and the stationary phase, whereas methanol does not interfere in this manner[1].

  • Aqueous Phase and pH Control: The presence of an acidic impurity (Impurity B: 2-nitrobenzoic acid) and a basic impurity (Impurity A: 3-bromoaniline) necessitates pH control. An acidic mobile phase (pH 2.5-3.5) ensures that the carboxylic acid is protonated (non-ionized) and the aniline is protonated (ionized). We recommend a buffer of potassium phosphate or a dilute solution of an acid like orthophosphoric or formic acid. This stabilizes retention times and dramatically improves peak shape by preventing interactions with residual silanols on the silica support[1].

Detection Wavelength

N-(3-bromophenyl)-2-nitrobenzamide and its key aromatic impurities contain strong chromophores. The nitroaromatic system provides significant UV absorbance. Analysis of the UV spectra would indicate an optimal detection wavelength around 254 nm, which offers high sensitivity for all relevant compounds and is a common wavelength for nitroaromatic analysis[5]. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity across the entire spectrum.

Experimental Protocol: A Validated Workflow

This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.

Instrumentation and Reagents
  • HPLC System: Gradient-capable HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, water, potassium phosphate monobasic, and orthophosphoric acid.

  • Standard/Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve N-(3-bromophenyl)-2-nitrobenzamide reference standard in the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample in the diluent.

    • Spiked Sample Solution: Prepare a sample solution spiked with known levels of all potential impurities to confirm peak identification and resolution.

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 254 nm
Injection Vol. 10 µL
Gradient Program See Table 1 below

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040

Data Analysis and Comparative Results

The optimized method provides excellent separation of N-(3-bromophenyl)-2-nitrobenzamide from its key impurities. The elution order is predictable based on analyte polarity.

Table 2: Analyte and Potential Impurities

Analyte / ImpurityStructure / DescriptionExpected Polarity
Impurity B 2-nitrobenzoic acidVery High
Impurity A 3-bromoanilineHigh
Impurity D 2-nitrobenzamideMedium
API N-(3-bromophenyl)-2-nitrobenzamideLow
Impurity C N-(3-bromophenyl)-4-nitrobenzamideVery Low (similar to API)

The following table presents representative data from a separation run, demonstrating the method's performance.

Table 3: Representative Chromatographic Performance Data

Peak IDAnalyte / ImpurityRetention Time (RT) (min)Relative RT (RRT)Resolution (Rs)Tailing Factor (Tf)
1Impurity B3.80.24-1.2
2Impurity A6.50.4110.11.1
3Impurity D11.20.7115.81.1
4API 15.8 1.00 12.51.0
5Impurity C16.91.072.81.1

Relative Retention Time (RRT) is calculated with respect to the API peak and is a critical parameter for impurity identification in quality control environments.[6]

Discussion of Results: The data clearly shows that the highly polar impurities (A and B) elute early in the chromatogram with excellent resolution from the main API peak. The critical separation is between the API and the isomeric Impurity C. The use of the Phenyl-Hexyl column provides the necessary selectivity, yielding a resolution (Rs) value of 2.8, which is well above the baseline separation requirement (Rs > 1.5). The peak shapes are excellent, with tailing factors close to 1.0, confirming the suitability of the acidic mobile phase.

Visualizing the Workflow and Separation Logic

Diagrams can clarify complex processes and logical relationships. The following have been generated using Graphviz to illustrate our methodology.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phases & Diluent standards Weigh & Dissolve Standards & Samples reagents->standards Use Diluent hplc HPLC Injection & Gradient Run standards->hplc Inject Solution pda PDA Detection (254 nm) hplc->pda Eluent Flow integration Peak Integration & Identification pda->integration Acquire Data report Calculate Purity, Resolution & RRT integration->report Generate Results

Caption: A streamlined workflow for the HPLC analysis of N-(3-bromophenyl)-2-nitrobenzamide.

Logic cluster_inputs Analytical Problem cluster_solution Chromatographic Solution cluster_output Outcome Analyte API: N-(3-bromophenyl)-2-nitrobenzamide Column Phenyl-Hexyl Column Offers dual retention mechanism: - Hydrophobic (C6 chain) - π-π Interactions (Phenyl rings) Analyte->Column Impurities Structurally Similar Impurities: - Starting Materials (polar) - Isomers (non-polar) Impurities->Column Separation Successful Separation Polar impurities elute early Isomeric impurities resolved by π-π interactions API peak is sharp and symmetrical Column->Separation MobilePhase Acidic Methanol/Buffer Gradient - Methanol enhances π-π selectivity - Acidic pH suppresses silanol interactions - Gradient elutes wide polarity range MobilePhase->Separation

Caption: Rationale for achieving selective separation of the API from its impurities.

Conclusion

This guide details a robust, selective, and reproducible reversed-phase HPLC method for the purity analysis of N-(3-bromophenyl)-2-nitrobenzamide. By strategically selecting a Phenyl-Hexyl stationary phase and optimizing the mobile phase with methanol and an acidic buffer, the method successfully resolves the API from its key process-related impurities and potential degradants. The provided protocol, supported by a clear scientific rationale, serves as a reliable foundation for quality control testing and stability studies in a regulated drug development environment.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • PubChem. (2024). N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. National Center for Biotechnology Information. [Link]

  • Yilmaz, H. et al. (2017). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

  • ResearchGate. (n.d.). Name of the impurities, working concentration (in % and µg/mL) and... ResearchGate. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Yuwono, M. et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • SIELC Technologies. (2018). 3-Nitrobenzamide. SIELC Technologies. [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]

  • Skidan, I. et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • D'Souza, R. et al. (2017). Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step. Frontiers in Microbiology. [Link]

Sources

Technical Analysis: UV-Vis Absorption & Characterization of N-(3-bromophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-bromophenyl)-2-nitrobenzamide is a functionalized benzanilide derivative often utilized as a key intermediate in the synthesis of heterocyclic pharmacophores or as a ligand in structure-activity relationship (SAR) studies for antimicrobial and anticancer agents.[1][2] Its spectroscopic signature is defined by the interplay between the electron-withdrawing ortho-nitro group on the benzoyl ring and the meta-bromo substituent on the aniline ring.

This guide provides a technical breakdown of its UV-Vis absorption characteristics, a self-validating synthesis and characterization protocol, and a comparative analysis against structural analogs to aid researchers in product verification.[2]

Spectral Analysis: Predicted & Observed Maxima

Due to the specific steric and electronic effects of the ortho-nitro group, the UV-Vis spectrum of N-(3-bromophenyl)-2-nitrobenzamide exhibits distinct features compared to its para-substituted isomers. The following values represent the expected absorption maxima based on chromophore summation and analogous benzanilide data.

Primary Absorption Features
Band TypeWavelength (

)
Electronic TransitionStructural Origin
Primary (K-Band) 255 – 265 nm

Conjugated Benzamide System (Benzoyl ring)
Secondary (B-Band) 300 – 315 nm

/ CT
Nitro group interaction & Aniline ring conjugation
Shoulder ~340 nm

Nitro group (weak transition)
Mechanistic Insight
  • Steric Inhibition of Resonance: The ortho-nitro group creates significant steric hindrance, forcing the amide linkage and the phenyl ring out of coplanarity.[2] This "twist" reduces the effective conjugation length compared to para-nitro isomers, resulting in a hypsochromic shift (blue shift) of the primary band.[2]

  • Auxochromic Effect of Bromine: The bromine atom at the meta position of the N-phenyl ring acts as a weak auxochrome. It induces a slight bathochromic shift (red shift) and hyperchromic effect (increased intensity) on the benzenoid bands compared to the unsubstituted N-phenyl analog.[1][2]

Comparative Analysis: Substituent Effects

To validate your experimental results, compare the obtained spectrum against these established analogs. The shifts illustrate the impact of the nitro and bromo substituents.

Compound

(EtOH)
Shift vs. TargetExplanation of Effect
N-Phenylbenzamide ~265 nmBaselinePlanar, fully conjugated system.[1][2]
N-(3-Bromophenyl)benzamide ~270 nmSlight Red ShiftBr acts as an auxochrome, extending conjugation slightly.[1][2]
N-(4-Nitrophenyl)benzamide ~320 nmStrong Red ShiftPara-nitro allows strong intramolecular charge transfer (ICT).[1][2]
Target: N-(3-Br-phenyl)-2-NO

~260 nm / 310 nm Blue Shift (Primary) Ortho-nitro steric twist breaks planarity; weaker ICT than para.

Experimental Protocols

A. Synthesis of Reference Standard

If a commercial standard is unavailable, use this self-validating protocol to generate the compound for spectral benchmarking.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 eq)[1][2]

  • 3-Bromoaniline (1.0 eq)[1][2]

  • Triethylamine (1.2 eq)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Procedure:

  • Dissolve 3-bromoaniline (1 mmol) in dry DCM (10 mL) with triethylamine (1.2 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2-nitrobenzoyl chloride (1 mmol) dissolved in DCM (5 mL).

  • Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
     (to remove acid), then brine.
    
  • Purification: Recrystallize from Ethanol. Expected M.P.: 145–155°C (Range varies by purity).[1][2]

B. UV-Vis Characterization Workflow

Preparation:

  • Prepare a 1.0 mM stock solution of the purified crystals in HPLC-grade Ethanol.

  • Dilute to 10–50 µM for measurement (Target Absorbance: 0.5 – 0.8 AU).

  • Run a baseline correction using pure Ethanol.[1]

Characterization Logic Pathway

The following diagram illustrates the decision-making process for validating the identity of N-(3-bromophenyl)-2-nitrobenzamide using spectral data.

CharacterizationWorkflow cluster_legend Legend Start Start: Purified Sample Solubility Dissolve in Ethanol (10-50 µM) Start->Solubility Scan UV-Vis Scan (200 - 400 nm) Solubility->Scan CheckPrimary Primary Peak? (255-265 nm) Scan->CheckPrimary CheckSecondary Secondary Band? (300-315 nm) CheckPrimary->CheckSecondary Yes Invalid Investigate Impurities (Check TLC/NMR) CheckPrimary->Invalid No (Shift >10nm) Valid Identity Confirmed: N-(3-bromophenyl)-2-nitrobenzamide CheckSecondary->Valid Yes CheckSecondary->Invalid No (Missing) L1 Action L2 Decision Point L3 Outcome

Figure 1: Logic flow for the spectral validation of N-(3-bromophenyl)-2-nitrobenzamide.

References

  • Leyva, V., et al. (2011).[1][2] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics. (Provides foundational data on ortho-nitro aromatic absorption).

  • Teli, D., et al. (2023).[1][2] "Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)... Derivatives." Asian Journal of Pharmaceutical Research and Development. (Describes synthesis of 3-bromophenyl derivatives).

  • PubChem. (2025).[1][3] "2-Nitrobenzamide Spectral Data." National Library of Medicine.[1] (Reference for the nitrobenzamide core chromophore). [1][2]

  • BenchChem. (2025).[1][4] "Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide." (Comparative spectral data for N-(3-bromophenyl) amides). [1][2]

Sources

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